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  • Product: Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
  • CAS: 1638764-90-5

Core Science & Biosynthesis

Foundational

Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate chemical structure and properties

Technical Guide: tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate in Advanced Synthesis and PROTAC Development Executive Summary In the modern landscape of drug discovery, escaping "flatland"—the over-reliance on pl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate in Advanced Synthesis and PROTAC Development

Executive Summary

In the modern landscape of drug discovery, escaping "flatland"—the over-reliance on planar aromatic rings—is a critical design principle. Spirocyclic building blocks have emerged as premier scaffolds to improve physicochemical properties, offering enhanced aqueous solubility, increased metabolic stability, and rigid three-dimensional vectors[1][2].

Among these, tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate represents a highly specialized, bifunctional intermediate. Featuring a sterically hindered cyclobutane ring fused to a piperidine ring, this compound provides a distinct spatial arrangement ideal for PROTAC (Proteolysis Targeting Chimera) linker-ligand assemblies[1]. Furthermore, the presence of the secondary iodine atom on the strained cyclobutane ring makes it a prime candidate for cutting-edge radical chemistry, specifically Halogen-Atom Transfer (XAT) methodologies, bypassing the limitations of traditional cross-coupling techniques[3][4].

Chemical Structure & Physical Properties

The compound features an azaspiro[3.5]nonane core protected by a tert-butyloxycarbonyl (Boc) group at the nitrogen (position 7), with an iodine atom situated on the cyclobutane ring (position 2)[5][6].

Table 1: Quantitative Data and Physical Properties

PropertyValue
Chemical Name tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
CAS Number 1638764-90-5[5][6]
Molecular Formula C13H22INO2[5][6]
Molecular Weight 351.23 g/mol [5]
Appearance Solid[3]
Storage Conditions Keep in dark place, sealed in dry, 2-8°C[5]
1H NMR (400 MHz, CDCl3) δ 4.49 (1H, p, J = 8.3 Hz), 3.35–3.29 (2H, m), 3.29–3.25 (2H, m), 2.70–2.61 (2H, m), 2.46–2.38 (2H, m), 1.72–1.63 (2H, m)[3][4]

Mechanistic Insights: Overcoming Steric Hindrance via XAT

The Causality of Experimental Design: Traditional Suzuki-Miyaura cross-couplings rely on Palladium catalysts. However, when applied to secondary alkyl iodides on highly strained, sterically hindered rings (like the cyclobutane in our spiro scaffold), Pd-catalysis often fails. The two-electron oxidative addition step is kinetically slow, and the intermediates are highly susceptible to rapid β-hydride elimination, leading to alkene byproducts rather than the desired C-C bond formation.

To circumvent this, researchers employ Halogen-Atom Transfer (XAT) combined with Copper catalysis [3][7].

  • Initiation: An oxidant (e.g., cumOOTMS) generates a radical that interacts with an amine to form an α-aminoalkyl radical[4].

  • Abstraction: This α-aminoalkyl radical acts as a highly selective halogen-atom abstractor, homolytically cleaving the C-I bond of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate to form a carbon-centered spirocyclic radical[4][7].

  • Capture & Coupling: This radical is rapidly captured by a Cu(II) species—which has already undergone transmetalation with an organoboron reagent—followed by reductive elimination to forge the C(sp3)-C(sp2) or C(sp3)-C(sp3) bond[4].

XAT_Mechanism A Alkyl Iodide (CAS 1638764-90-5) B Halogen-Atom Transfer (XAT) A->B Radical Initiator C Spirocyclic Alkyl Radical B->C Iodine Abstraction D Cu(I)/Cu(II) Catalytic Cycle C->D Radical Capture F Cross-Coupled Product D->F Reductive Elimination E Organoboron Reagent E->D Transmetalation

Caption: XAT-mediated copper catalysis pathway for spirocyclic cross-coupling.

Experimental Protocols

Protocol A: Synthesis of the Iodide Building Block

The iodide is typically synthesized from its corresponding alcohol, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-28-9)[8]. To ensure a self-validating workflow, the reaction progress must be strictly monitored to prevent over-reaction or degradation.

  • Setup: Dissolve tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) in dry Toluene[3].

  • Reagent Addition: Add standard iodinating reagents (e.g., I2, PPh3, imidazole for an Appel-type reaction) at 0 °C.

  • Execution: Heat the mixture to reflux for 16 hours[3].

  • Self-Validation Check: Monitor the reaction via TLC (50% ethyl acetate in hexane). The product spot will be iodine active with an approximate Rf of 0.6[9]. Do not proceed to workup until the starting material is completely consumed.

  • Isolation: Yields the iodide as a solid (approx. 68% yield)[3].

Protocol B: Modular Suzuki-Miyaura-Type Cross-Coupling via XAT

This protocol utilizes the spirocyclic iodide to build complex PROTAC linkers or drug scaffolds[3][4].

  • Catalyst Preparation: Charge an oven-dry tube equipped with a stirring bar with [Cu(I)] catalyst (10 mol%) and the appropriate ligand (13 mol%)[3].

  • Atmosphere Control: Cap the tube with a PTFE/butyl septum, evacuate, and refill with N2 (repeat 3 times) to prevent premature radical quenching by oxygen[3].

  • Reagent Loading: Inject dry and degassed solvent (1.0 mL). Add tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv), the amine abstractor precursor (5.0 equiv), and the organoboronate (2.5 equiv)[3].

  • Initiation: Add the oxidant (e.g., cumOOTMS) dropwise under vigorous stirring[4].

  • Self-Validation (Yield Determination): After 1 hour, quench with sat. NH4Cl. Add a precise solution of 1,3-dinitrobenzene (0.5 equiv) as an internal standard. Extract an aliquot and determine the yield via 1H NMR[4]. Causality: This prevents wasting hours on flash chromatography if the catalytic cycle failed to initiate.

  • Purification: If the NMR yield is satisfactory, extract the bulk mixture with EtOAc, wash with brine, dry over MgSO4, and purify via flash column chromatography[4].

Workflow S1 1. Reaction Setup [Cu(I)] & Ligand S2 2. Inert Atmosphere Evacuate & Refill N2 S1->S2 S3 3. Reagent Addition Iodide, Amine, Boronate S2->S3 S4 4. XAT Initiation Oxidant Addition S3->S4 S5 5. Reaction Execution Stir 1h to 16h S4->S5 S6 6. Quench & Validate NH4Cl / NMR Standard S5->S6 S7 7. Purification Flash Chromatography S6->S7

Caption: Step-by-step experimental workflow for XAT-mediated cross-coupling.

Applications in PROTACs and Targeted Protein Degradation

In the design of PROTACs, the linker is not merely a passive string; its conformational dynamics heavily influence the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase). Incorporating the 7-azaspiro[3.5]nonane core restricts the conformational degrees of freedom, significantly reducing the entropic penalty upon binding[1][2].

The Boc-protected nitrogen allows for orthogonal deprotection (using TFA)[10] and subsequent functionalization, while the iodine atom serves as the initial handle for XAT cross-coupling. This bifunctionality enables researchers to precisely tune the distance and exit vectors of the PROTAC, optimizing the degradation efficiency of the target protein.

References

1.[5] BLD Pharm. "1824239-57-7 | tert-Butyl (3-iodocyclobutyl)carbamate". Source: bldpharm.com. URL: 2.[1] Pharmalego. "PROTAC Library Building Blocks | Manufacturer and Supplier". Source: pharmalego.com. URL: 3. Sigma Aldrich. "2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate". Source: sigmaaldrich.com. URL: 4.[6] NIH PubChem. "Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate | C13H22INO2". Source: nih.gov. URL: 5.[3] Zhang, Z., Górski, B., & Leonori, D. "Merging Halogen-Atom Transfer (XAT) with Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons". Source: doi.org. URL: 6.[2] Pharmalego. "tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate". Source: pharmalego.com. URL: 7.[4] Zhang, Z., Górski, B., & Leonori, D. "Merging Halogen-Atom Transfer (XAT) with Copper Catalysis... (Detailed Supporting Information)". Source: doi.org. URL: 8.[8] Ambeed. "240401-28-9 | tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate". Source: ambeed.com. URL: 9. Google Patents. "US20100113465A1 - 7-azaspiro[3.5]nonane-7-carboxamide compounds". Source: google.com. URL: 10.[7] Molaid. "tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate". Source: molaid.com. URL: 11.[10] Google Patents. "WO2023245150A1 - Kat6 targeting compounds with ubiquitin ligase binding moiety". Source: google.com. URL:

Sources

Exploratory

Technical Whitepaper: Handling, Safety, and Synthetic Utility of tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

The Strategic Value of Spirocyclic Scaffolds in Drug Discovery In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) within a pharmacophore is a proven strategy to enhance aqueous sol...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) within a pharmacophore is a proven strategy to enhance aqueous solubility, reduce off-target promiscuity, and improve overall metabolic stability. tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate is a highly valuable, bifunctional building block used extensively in the synthesis of PROTACs and complex spirocyclic therapeutics[1]. It features a Boc-protected piperidine ring fused to a cyclobutane ring bearing a secondary iodide, providing a rigid, three-dimensional vector for late-stage functionalization.

Chemical Identity & Quantitative Data

To ensure rigorous tracking and stoichiometric precision in the laboratory, the core physical and chemical properties of this spirocycle are summarized below[2][3][4]:

PropertyValue
Chemical Name tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
CAS Number 1638764-90-5
PubChem CID 126970399
Molecular Formula C₁₃H₂₂INO₂
Molecular Weight 351.23 g/mol
Physical State Solid to viscous oil (temperature dependent)
Storage Conditions 2–8 °C, sealed under inert gas (Ar/N₂), protect from light

Safety Data Sheet (SDS) & Mechanistic Handling Guidelines

Handling secondary alkyl iodides requires a deep understanding of their intrinsic reactivity. This compound is classified under GHS as an irritant and potential alkylating agent[5].

Hazard Identification & Causality
  • H302 (Harmful if swallowed) & H315/H319 (Skin/Eye Irritation): The electrophilic nature of the carbon-iodine (C–I) bond makes this compound a mild alkylating agent. It can react with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on biological proteins, leading to cellular toxicity and acute irritation[5].

  • Photolytic Degradation: The C–I bond is relatively weak ( 234 kJ/mol). Exposure to ambient UV or visible light induces homolytic cleavage, generating a carbon-centered radical and an iodine radical (I•). These iodine radicals rapidly dimerize to form molecular iodine (I₂). Self-Validating Observation: If your reagent has turned from pale yellow to pink, brown, or violet, photolytic degradation has occurred. The presence of I₂ not only alters the stoichiometry but also significantly increases the corrosivity of the mixture.

Rigorous Handling & Storage Protocols
  • Light Exclusion: Always store the compound in amber glass vials. When actively using the reagent on the benchtop, wrap the reaction flask in aluminum foil.

  • Atmospheric Control: Store under an inert atmosphere (Nitrogen or Argon). Oxygen can intercept generated radicals, leading to the formation of peroxides and complex degradation mixtures.

  • Spill Mitigation: In the event of a spill, do not merely wipe it up with solvent. First, treat the area with a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate will chemically reduce any liberated, toxic I₂ into benign, water-soluble iodide ( I− ), which can then be safely absorbed with an inert binder.

  • PPE: Standard nitrile gloves are permeable to many halogenated organics over time. Double-gloving is recommended during prolonged manipulation, alongside standard safety goggles and a certified fume hood.

Overcoming Synthetic Bottlenecks: XAT-Copper Catalysis

The Problem: Traditional Palladium- or Nickel-catalyzed Suzuki-Miyaura cross-couplings frequently fail when applied to secondary alkyl iodides like tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. The bulky spirocyclic environment severely retards the oxidative addition of Pd(0) into the C–I bond. Furthermore, if oxidative addition does occur, the resulting alkyl-metal intermediate is highly susceptible to rapid β -hydride elimination, yielding unwanted alkene byproducts rather than the desired cross-coupled product.

The Solution: To bypass the oxidative addition bottleneck, researchers can utilize a hybrid approach merging Halogen-Atom Transfer (XAT) with Copper Catalysis , as elegantly demonstrated by Leonori and colleagues (2022)[6][7]. In this paradigm, an α -aminoalkyl radical acts as an XAT effector, abstracting the iodine atom to generate a carbon-centered spirocyclic radical[6]. This radical is then rapidly captured by a[Cu(II)]-aryl intermediate (formed via transmetalation of an organoboron with Cu(I)), followed by reductive elimination to forge the new C(sp³)–C(sp²) bond[7].

G cluster_0 Phase 1: Halogen-Atom Transfer (XAT) cluster_1 Phase 2: Copper Catalysis N1 Spirocyclic Alkyl Iodide (CAS: 1638764-90-5) N3 Spirocyclic Alkyl Radical (Csp3 center) N1->N3 Iodine Abstraction N2 α-Aminoalkyl Radical (XAT Effector) N2->N3 Halogen Transfer N6 [Cu(III)]-Alkyl-Aryl Complex N3->N6 Radical Capture N4 [Cu(I)] Catalyst + Organoboron (Ar-B) N5 [Cu(II)]-Aryl Intermediate N4->N5 Transmetalation N5->N6 N7 Cross-Coupled Product (sp3-sp2 linkage) N6->N7 Reductive Elimination

Fig 1: XAT-Copper Catalytic Cycle for Spirocyclic C(sp3)-C(sp2) Cross-Coupling.

Self-Validating Experimental Protocol: XAT-Cu Cross-Coupling

The following step-by-step methodology is adapted from the modular Suzuki-Miyaura-type cross-coupling conditions established for complex alkyl iodides[8][9].

Reagents Required:

  • tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv, 0.10 mmol)

  • Aryl Boronate Ester (2.5 equiv, 0.25 mmol)

  • Amine XAT Precursor (5.0 equiv, 0.50 mmol)

  • [Cu(I)] Catalyst (e.g., CuTc or CuI) (10 mol%)

  • Nitrogen-based Ligand (13 mol%)

  • Degassed THF or Toluene (1.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): Charge an oven-dried reaction tube equipped with a magnetic stir bar with the[Cu(I)] catalyst and the ligand. Cap the tube with a PTFE/butyl septum crimp seal.

  • Atmospheric Purge: Evacuate and refill the tube with N₂ (repeat 3 times). Causality: Oxygen is a triplet diradical. If the system is not rigorously deoxygenated, O₂ will rapidly intercept the spirocyclic radical, forming a peroxy radical and completely shutting down the catalytic cycle.

  • Reagent Addition: Inject the dry, degassed solvent (1.0 mL). Add the spirocyclic alkyl iodide, followed by the amine XAT precursor, and finally the boronate solution. Causality: The amine is used in a 5.0-fold excess to thermodynamically drive the halogen-atom transfer forward, ensuring complete consumption of the sterically hindered iodide[8].

  • Reaction Execution: Stir the mixture vigorously at room temperature for 1 to 16 hours depending on the specific boronate electronics[8][9].

  • Quench & Workup: Open the vial to air and quench the reaction by adding 1 mL of saturated aqueous NH₄Cl. Stir for 5 minutes. The NH₄Cl effectively breaks down copper complexes, pulling the metal into the aqueous phase.

  • Extraction: Dilute with EtOAc (20 mL). Wash the organic layer with water (20 mL) and brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo[9].

  • Purification: Purify the crude residue via silica gel flash column chromatography to isolate the highly valuable Fsp3​ -enriched product.

References

  • Zhang, Z., Górski, B., & Leonori, D. (2022). Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki–Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons. Journal of the American Chemical Society. URL: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 126970399, Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. PubChem. URL: [Link]

Sources

Foundational

Molecular Weight, Exact Mass, and Synthetic Utility of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate: A Technical Guide

Executive Summary In contemporary medicinal chemistry, escaping "flatland" (planar, sp2-rich molecular architectures) is a primary directive for improving the pharmacokinetic and pharmacodynamic profiles of drug candidat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping "flatland" (planar, sp2-rich molecular architectures) is a primary directive for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Spirocyclic scaffolds, such as the 7-azaspiro[3.5]nonane system, serve as highly effective bioisosteres for traditional flat heterocycles like piperidines and morpholines. By drastically increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds enhance aqueous solubility, metabolic stability, and target specificity.

Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1638764-90-5)[1] is a highly versatile, functionalized intermediate utilized extensively in drug discovery and PROTAC library synthesis[2]. This whitepaper provides an authoritative breakdown of its physicochemical properties, specifically its molecular weight and exact mass, and details its application in advanced radical-mediated cross-coupling workflows.

Physicochemical Profiling & Mass Spectrometry

Understanding the precise mass characteristics of this spirocycle is critical for analytical validation, particularly when tracking the compound through complex multi-step synthetic sequences or biological assays.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, highlighting the distinction between its average molecular weight and its monoisotopic exact mass.

PropertyValueCausality / Significance
Chemical Name Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylateStandard IUPAC nomenclature for the protected spirocycle[3].
CAS Number 1638764-90-5Unique registry identifier for procurement and database tracking[1].
Molecular Formula C13H22INO2Defines the atomic composition[2].
Average Molecular Weight 351.22 g/mol Used for standard stoichiometric calculations in bulk synthesis[2].
Monoisotopic (Exact) Mass 351.0695 DaCrucial for High-Resolution Mass Spectrometry (HRMS) identification[4].
Fractional sp3 (Fsp3) ~0.9212 of 13 carbons are sp3-hybridized, indicating excellent 3D character.
The Importance of Exact Mass in HRMS

The exact mass (351.0695 Da)[4] is calculated using the mass of the most abundant isotope for each element (12C, 1H, 127I, 14N, 16O). Iodine is a monoisotopic element (100% natural abundance of 127I), which significantly simplifies the isotopic envelope in mass spectrometry. Because 127I has a large mass defect, high-resolution mass spectrometry (HRMS) can easily distinguish this iodo-spirocycle from isobaric impurities that lack the halogen.

Structural and Mechanistic Insights

The architecture of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate is intentionally designed for modular synthesis:

  • The Boc Group (Tert-butyl carboxylate): Protects the secondary amine of the spirocycle. It prevents unwanted N-alkylation or N-arylation during downstream cross-coupling reactions and is easily cleaved under mild acidic conditions (e.g., TFA or HCl) post-coupling.

  • The Iodo Group: Secondary alkyl iodides are typically challenging substrates for traditional Palladium-catalyzed Suzuki-Miyaura couplings due to sluggish oxidative addition and rapid, undesired β-hydride elimination. However, the weak C–I bond makes this compound an exceptional precursor for Halogen-Atom Transfer (XAT) , generating a reactive carbon-centered radical[5].

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: HRMS Exact Mass Validation

This protocol validates the identity and purity of the spirocycle using Orbitrap or Q-TOF mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Causality: Methanol ensures complete solvation of the lipophilic Boc group while providing a protic environment conducive to ionization.

  • Ionization: Inject the sample into the Electrospray Ionization (ESI) source operating in Positive Ion Mode. Causality: The carbonyl oxygen of the Boc group readily accepts a proton, forming a stable [M+H]+ ion (Expected m/z = 352.0773).

  • Mass Analysis: Route the ions through a quadrupole mass filter targeting the ~352 m/z window, followed by detection in an Orbitrap analyzer.

  • Validation: Compare the empirical isotopic envelope against the theoretical model. The absence of an M+2 peak of equal intensity confirms the presence of Iodine (unlike Bromine, which presents a 1:1 M/M+2 ratio).

HRMS_Workflow A Sample Prep (Methanol Solvent) B ESI Source (Positive Ion Mode) A->B Ionization C Quadrupole Mass Filter B->C [M+H]+ Selection D Orbitrap Analyzer (High Resolution) C->D Detection E Data Processing (Exact Mass: 351.0695 Da) D->E Isotope Profiling

Figure 1: Workflow for HRMS validation of the exact mass (351.0695 Da).
Protocol 2: XAT-Mediated Copper-Catalyzed Cross-Coupling

Based on the breakthrough methodology by Leonori and colleagues[5][6], this protocol utilizes the iodo-spirocycle to forge new C–C bonds via radical intermediates, bypassing the limitations of standard Pd-catalysis.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Copper(I) catalyst (10 mol%) and the aryl boronate complex (1.5 equiv). Causality: The Schlenk tube allows for rigorous evacuation and backfilling with N2, which is critical to prevent the premature oxidation of Cu(I) to Cu(II) and the oxygen-mediated quenching of the alkyl radical[7].

  • Reagent Addition: Add Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) and the α-aminoalkyl radical precursor (XAT agent).

  • Solvent & Reaction: Inject degassed solvent (e.g., EtOAc) and stir the mixture at room temperature for 16 hours. Causality: Radical-mediated XAT reactions proceed efficiently at ambient temperatures, which preserves the integrity of the thermally sensitive Boc protecting group.

  • Quenching & Validation: Quench the reaction with saturated aqueous NH4Cl. Add 1,3-dinitrobenzene (0.5 equiv) as an internal standard[7]. Extract the organic layer with EtOAc. Causality: The internal standard creates a self-validating system, allowing for precise determination of the crude NMR yield before purification losses occur.

  • Purification: Isolate the target Fsp3-enriched spirocycle via flash column chromatography on silica gel.

XAT_Pathway Iodo Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (Alkyl Iodide Precursor) Radical Spirocyclic Alkyl Radical (C-centered) Iodo->Radical Halogen-Atom Transfer (XAT) Product Cross-Coupled Spirocycle (Fsp3 Enriched Scaffold) Radical->Product Radical Capture & Reductive Elimination CuCat Copper Catalyst [Cu(I)] Complex CuCat->Radical Catalytic Activation CuCat->Product Cross-Coupling Cycle Organoboron Aryl/Alkyl Organoboron (Coupling Partner) Organoboron->Product Transmetalation

Figure 2: XAT-mediated copper-catalyzed cross-coupling mechanism.

References

  • Title: tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate Product Information Source: ChemSrc URL: [Link]

  • Title: Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate | C13H22INO2 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChemLite - C13H22INO2 Exact Mass Source: University of Luxembourg URL: [Link]

  • Title: Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki–Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate and Its Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its inherent three-dimensionality which ca...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its inherent three-dimensionality which can impart favorable pharmacological properties. This rigid, spirocyclic framework allows for precise spatial orientation of substituents, enhancing binding affinity and selectivity for biological targets. This guide provides a detailed exploration of the synthesis of a key derivative, tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, a versatile intermediate for further chemical elaboration.

Introduction to the 7-Azaspiro[3.5]nonane Scaffold

Spirocyclic systems have gained significant traction in drug discovery as they offer an escape from the "flatland" of traditional aromatic ring systems. The unique topology of the 7-azaspiro[3.5]nonane core provides a valuable platform for the development of novel therapeutics. Notably, derivatives of this scaffold have shown promise as potent and selective agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. The synthesis of functionalized derivatives, such as the 2-iodo variant, is therefore of considerable interest to the medicinal chemistry community.

Synthetic Strategy Overview

The synthesis of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate is most effectively approached through a two-step sequence starting from the corresponding ketone, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. This strategy involves:

  • Reduction of the Ketone: Stereoselective reduction of the 2-oxo group to a hydroxyl group to furnish tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.

  • Iodination of the Alcohol: Conversion of the secondary alcohol to the corresponding iodide via a mild and efficient iodination reaction.

This approach allows for the controlled introduction of the iodine atom with a well-defined stereochemistry, which is crucial for structure-activity relationship (SAR) studies.

Synthesis_Overview Ketone tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Alcohol tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Ketone->Alcohol Reduction Iodide tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate Alcohol->Iodide Iodination

Figure 1: Overall synthetic strategy.

Part 1: Synthesis of the Precursor Alcohol

The critical first step is the reduction of the commercially available or synthetically prepared tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Synthesis of the Starting Ketone

While tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is available from commercial vendors, a common synthetic route involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a suitable two-carbon synthon. One reported method utilizes a zinc-copper couple.[1]

Reduction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

The reduction of the cyclic ketone to the corresponding secondary alcohol is a pivotal transformation. The choice of reducing agent can influence the stereochemical outcome of the reaction. For unhindered cyclic ketones, sodium borohydride (NaBH₄) is a mild and effective reagent that typically favors the formation of the thermodynamically more stable equatorial alcohol through axial attack of the hydride.[2]

Ketone_Reduction cluster_0 Mechanism of Ketone Reduction Ketone Ketone Carbonyl Alkoxide Alkoxide Intermediate Ketone->Alkoxide Hydride Hydride (H⁻) Hydride->Ketone Nucleophilic Attack Alcohol Secondary Alcohol Alkoxide->Alcohol Protonation Proton Source (e.g., Solvent) Protonation->Alkoxide Protonation

Figure 2: General mechanism for ketone reduction by a hydride reagent.

Experimental Protocol: Reduction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

This protocol is a representative procedure based on standard laboratory practices for the reduction of cyclic ketones.

Materials:

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in anhydrous methanol at 0 °C (ice bath) is added sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • The reaction mixture is stirred at 0 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.

Characterization Data for tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate:

PropertyValueReference
Molecular FormulaC₁₃H₂₃NO₃[3][4]
Molecular Weight241.33 g/mol [3]
AppearanceWhite to yellow solid[5]
CAS Number240401-28-9[3][5][6]

Part 2: Iodination of the Secondary Alcohol

The conversion of the hydroxyl group to an iodide is a crucial step in the synthesis of the target compound. The Appel reaction is a well-established method for this transformation, proceeding under mild conditions and typically with inversion of stereochemistry at the reaction center.[7]

The Appel Reaction

The Appel reaction utilizes triphenylphosphine (PPh₃) and an iodine source, typically molecular iodine (I₂), to convert an alcohol to an alkyl iodide. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Appel_Reaction cluster_1 Appel Reaction Mechanism PPh3_I2 PPh₃ + I₂ Phosphonium_Iodide [Ph₃P-I]⁺I⁻ PPh3_I2->Phosphonium_Iodide Oxyphosphonium_Iodide [R-O-PPh₃]⁺I⁻ Phosphonium_Iodide->Oxyphosphonium_Iodide Alcohol R-OH Alcohol->Phosphonium_Iodide Reacts with SN2 Sₙ2 Attack by I⁻ Oxyphosphonium_Iodide->SN2 Alkyl_Iodide R-I SN2->Alkyl_Iodide PPh3O Ph₃P=O SN2->PPh3O

Figure 3: Simplified mechanism of the Appel reaction for iodination.

Experimental Protocol: Appel Reaction for the Synthesis of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

This protocol is a representative procedure based on the general principles of the Appel reaction.

Materials:

  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane at 0 °C is added a solution of iodine (1.5 eq) in dichloromethane dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate.

Expected Characterization of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate:

PropertyExpected Value
Molecular FormulaC₁₃H₂₂INO₂
Molecular Weight367.23 g/mol
AppearanceLikely a solid at room temperature
Purity (as per supplier)97.0%

A supplier listing for the target compound provides some basic information.[8]

Conclusion

The synthesis of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate is a key process for accessing a versatile building block in medicinal chemistry. The two-step synthetic route, involving the stereoselective reduction of the corresponding ketone followed by a mild iodination using the Appel reaction, provides an efficient and reliable method for obtaining this valuable intermediate. This guide provides a comprehensive overview of the synthetic strategy and detailed experimental protocols to aid researchers in their drug discovery and development efforts. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final compound.

References

  • Kennedy, N.; Cohen, T. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. J. Org. Chem.2015 , 80 (16), 8134–8141. [Link]

  • PubChem. Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. [Link]

  • PubChemLite. Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (C13H23NO3). [Link]

  • Wikipedia. Appel reaction. [Link]

  • Chemsrc.com. tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling with Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling with Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate Introduction: Embracing Three-Dimensionality in Modern Drug Discovery In the landscape of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling with Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

In the landscape of medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for designing next-generation therapeutics.[1] This paradigm shift emphasizes the development of molecules with greater three-dimensional (3D) character to improve pharmacological properties.[2] Spirocyclic scaffolds, such as the 7-azaspiro[3.5]nonane core, are at the forefront of this movement.[3] Their rigid, non-planar structures allow for precise spatial orientation of chemical substituents, which can lead to enhanced binding affinity, improved selectivity for biological targets, and more favorable physicochemical properties compared to their "flat" aromatic counterparts.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[6] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists construct complex molecular architectures.[7] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed application note and protocol for the Suzuki-Miyaura coupling of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, a key building block for creating novel spirocyclic compounds. We will delve into the reaction's mechanistic underpinnings, provide a field-proven experimental protocol, and offer insights into overcoming common challenges associated with nitrogen-containing heterocyclic substrates.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex yet elegant process driven by a palladium catalyst.[8] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9] Understanding these steps is crucial for rationally selecting reaction components and troubleshooting experiments.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-iodine bond of the Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. This step forms a new Pd(II) complex.[9] The reactivity of the organic halide is a key factor, with iodides being more reactive than bromides or chlorides.[9]

  • Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center.[10] This process is not spontaneous; it requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily participates in the ligand exchange on the palladium complex.[11][12][13]

  • Reductive Elimination : In the final step, the two organic fragments—the azaspirocycle and the group from the boronic acid—are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[14]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_legend Legend pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled R¹-Pd(II)L₂-R² transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product rx_label R¹-X rx_label->oxidative_addition boronic_label R²-B(OR)₂ + Base boronic_label->transmetalation R1X R¹-X = Iodo-Azaspirocycle R2B R²-B(OR)₂ = Boronic Acid/Ester R1R2 R¹-R² = Coupled Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating Challenges with Saturated N-Heterocycles

While powerful, the Suzuki-Miyaura reaction can be challenging when applied to substrates containing basic nitrogen atoms. The lone pair of electrons on the nitrogen can coordinate to the palladium center, acting as an inhibitor or "catalyst poison" that slows or halts the catalytic cycle.[15][16]

The subject of this guide, Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, has a built-in solution to this problem: the tert-butyloxycarbonyl (Boc) protecting group. The electron-withdrawing nature of the carbonyl in the Boc group delocalizes the nitrogen's lone pair, significantly reducing its Lewis basicity and preventing it from interfering with the palladium catalyst. The Boc group is generally stable under the basic conditions typically employed in Suzuki-Miyaura couplings, making it an excellent choice for this transformation.[17][18]

Application Protocol: Suzuki-Miyaura Coupling of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

This section provides a comprehensive guide to performing the coupling reaction, from component selection to a detailed step-by-step protocol.

Part 1: Rationale for Component Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

  • Palladium Source : While many Pd(0) and Pd(II) sources are effective, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and reliable precatalysts.[19] For more challenging couplings, pre-formed palladium complexes with bulky phosphine ligands, often called precatalysts (e.g., PEPPSI-type or Buchwald precatalysts), can offer superior performance by ensuring efficient generation of the active Pd(0) species.[7][15]

  • Ligand : The ligand is not a passive spectator; it modulates the electronic and steric properties of the palladium center.[7] For substrates like our iodo-azaspirocycle, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[9][16][20] These ligands promote the crucial oxidative addition step and shield the palladium, preventing catalyst deactivation and favoring the desired cross-coupling pathway.[16]

  • Base : An inorganic base is essential to activate the boronic acid for transmetalation.[10] The choice of base can significantly impact yield. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective and commonly used.[10][15] Cesium fluoride (CsF) or cesium carbonate (Cs₂CO₃) are stronger bases that can be effective in more difficult couplings.[21]

  • Solvent System : A mixture of an organic solvent and water is typically used.[21] Solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are used to dissolve the organic substrates and catalyst, while water is necessary to dissolve the inorganic base.[22][23] A thoroughly degassed solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[16]

Part 2: Optimization of Reaction Conditions

The following table summarizes representative data from a hypothetical optimization screen, illustrating how varying reaction components can influence the yield of the desired product, Tert-butyl 2-(phenyl)-7-azaspiro[3.5]nonane-7-carboxylate.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O901245
2Pd₂(dba)₃ (1)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O901252
3PdCl₂(dppf) (2)-K₂CO₃ (2)Dioxane/H₂O901278
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O901289
5 Pd(OAc)₂ (2) XPhos (4) K₃PO₄ (2) Dioxane/H₂O 90 12 95
6Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O701285
7Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O901293

This table presents illustrative data for comparison purposes. Yields are highly dependent on the specific boronic acid used and precise experimental execution.

Part 3: Detailed Experimental Protocol

The following protocol is based on the optimized conditions identified in Entry 5 of the table.

Materials:

  • Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv.)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)

  • XPhos (0.04 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, the boronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This step is crucial to remove oxygen, which can deactivate the catalyst.[16]

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe. A typical solvent ratio is 4:1 or 5:1 dioxane to water. The final concentration should be approximately 0.1 M with respect to the iodo-azaspirocycle.

  • Degassing (Optional but Recommended) : For maximum efficiency, sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block at 85-100 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring : The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to afford the pure coupled product.[24]

Workflow Experimental Workflow start 1. Add Reagents (Iodo-Azaspirocycle, Boronic Acid, Pd(OAc)₂, XPhos, K₃PO₄) inert 2. Evacuate & Backfill with Inert Gas (3x) start->inert solvent 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat 4. Heat Reaction (90°C, 4-16h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (EtOAc / H₂O Extraction) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Pure Coupled Product purify->product Troubleshooting Troubleshooting Guide start Low or No Yield? degas Was the reaction thoroughly degassed? start->degas Yes success Reaction Successful start->success No degas_sol Solution: Improve degassing (sparge solvents, use Schlenk line). degas->degas_sol No catalyst Is the catalyst/ligand active? degas->catalyst Yes catalyst_sol Solution: Use fresh catalyst/ligand. Consider a more robust precatalyst. catalyst->catalyst_sol No boronic Is protodeboronation or homocoupling observed? catalyst->boronic Yes boronic_sol Solution: Use a boronic ester (e.g., pinacol). Ensure rigorous exclusion of oxygen. boronic->boronic_sol Yes

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

Introduction: The Strategic Importance of Spirocyclic Scaffolds and the Power of C-N Bond Formation In the landscape of modern drug discovery, the architectural complexity of a molecule is intrinsically linked to its bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Spirocyclic Scaffolds and the Power of C-N Bond Formation

In the landscape of modern drug discovery, the architectural complexity of a molecule is intrinsically linked to its biological activity and pharmacokinetic profile. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as highly sought-after motifs. Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, enhancing binding affinity and selectivity to biological targets. Furthermore, the introduction of nitrogen atoms into these frameworks, particularly through the formation of aryl-amine bonds, provides a powerful handle for modulating physicochemical properties such as solubility and basicity, which are critical for drug-like characteristics.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for constructing carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods, which often suffer from harsh conditions and limited substrate scope.[1] The reaction's broad functional group tolerance and applicability to a wide range of amine and aryl halide coupling partners have made it an indispensable tool in medicinal chemistry.[1][2]

This application note provides a detailed guide to the Buchwald-Hartwig amination using a specific and valuable building block: Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate . We will delve into the rationale behind the chosen reaction conditions, provide a step-by-step protocol, and discuss key experimental considerations to ensure successful implementation in a research and development setting.

Synthesis of the Starting Material: Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

A standard method for the conversion of secondary alcohols to iodides is the Appel reaction, which utilizes triphenylphosphine and iodine. This reaction proceeds under mild conditions and is generally high-yielding.

Proposed Synthetic Protocol:

  • Reaction Setup: To a solution of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (argon or nitrogen), add imidazole (1.5 eq).

  • Addition of Iodine: Slowly add a solution of iodine (1.5 eq) in DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate.

Buchwald-Hartwig Amination Protocol

This protocol details the cross-coupling of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate with a representative aryl amine, aniline. The conditions are optimized for sterically hindered secondary amines and aryl iodides, employing a robust catalyst system.

Catalyst System Selection: The Synergy of Pd₂(dba)₃ and XPhos

The choice of catalyst and ligand is paramount for a successful Buchwald-Hartwig amination. For sterically demanding substrates, a catalyst system that is both highly active and resistant to decomposition is required.

  • Palladium Source (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective Pd(0) source that initiates the catalytic cycle.[3]

  • Ligand (XPhos): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich biaryl phosphine ligand.[4] Its steric bulk promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates, while its electron-donating nature facilitates the initial oxidative addition of the aryl iodide to the palladium center.[4][5] The combination of Pd₂(dba)₃ and XPhos is a well-established and highly effective system for the amination of challenging substrates.[6][7]

The Role of the Base and Solvent
  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[3] Its primary role is to deprotonate the amine, forming the more nucleophilic amide, which then participates in the catalytic cycle.[8]

  • Solvent (Toluene): Toluene is a frequently used solvent for this reaction due to its high boiling point, allowing for elevated reaction temperatures, and its relatively non-polar nature, which can be advantageous for the solubility of the organometallic intermediates.[9]

Detailed Experimental Protocol

Materials and Equipment:

Reagent/EquipmentPurpose
Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylateStarting material
AnilineCoupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium source
XPhosLigand
Sodium tert-butoxide (NaOtBu)Base
Anhydrous TolueneSolvent
Schlenk tube or oven-dried round-bottom flask with reflux condenserReaction vessel
Magnetic stirrer and hotplateFor stirring and heating
Inert gas supply (Argon or Nitrogen)To maintain an inert atmosphere
Standard glassware for work-up and purification
Thin-layer chromatography (TLC) platesFor reaction monitoring
Silica gel for column chromatographyFor purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq), aniline (1.2 eq), and anhydrous toluene.

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl azaspiro[3.5]nonane derivative.

Visualizing the Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd₂(dba)₃, XPhos, & NaOtBu to Schlenk tube B Establish Inert Atmosphere (Ar/N₂) A->B C Add Iodo-spirocycle, Amine, & Toluene B->C D Heat to 100-110 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool & Filter through Celite E->F G Aqueous Work-up (Extraction) F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Understanding the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex Ar-Pd(II)(I)L₂ Pd(0)L₂->Oxidative\nAddition\nComplex Ar-I Amine\nCoordination [Ar-Pd(II)(Amine)L₂]⁺I⁻ Oxidative\nAddition\nComplex->Amine\nCoordination + Amine Amide\nComplex Ar-Pd(II)(Amide)L₂ Amine\nCoordination->Amide\nComplex - HI (Base) Amide\nComplex->Pd(0)L₂ Reductive Elimination Product Ar-Amine Amide\nComplex->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, the iodo-spirocycle is treated as the "aryl" component for simplicity, though it is an alkyl iodide, the principle is similar for C(sp²)-I bonds which this protocol is based on) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base (NaOtBu) forms a palladium-amido complex.

  • Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3]

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient base; impurities (water, oxygen).Ensure an inert atmosphere and use anhydrous solvents. Use fresh, high-quality reagents. Screen different ligands or palladium precatalysts.
Formation of Hydrodehalogenation Product β-hydride elimination from the amine or palladium-amido intermediate.This is less of a concern with the specified iodo-spirocycle, but for other substrates, consider a different ligand or lower reaction temperature.
Catalyst Decomposition (Palladium Black) High reaction temperature; impurities.Lower the reaction temperature. Ensure all reagents and solvents are pure and degassed.

Conclusion

The Buchwald-Hartwig amination provides a robust and reliable method for the synthesis of N-aryl derivatives of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. The use of a well-chosen catalyst system, such as Pd₂(dba)₃/XPhos, in conjunction with a strong base like NaOtBu, is critical for achieving high yields, especially with sterically hindered substrates. The protocol outlined in this application note serves as a comprehensive guide for researchers and scientists in drug development, enabling the efficient incorporation of valuable spirocyclic scaffolds into their synthetic programs.

References

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 18, 2026, from [Link]

  • Hartwig, J. F. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. Organic Letters, 17(4), 856–859. [Link]

  • Czichy, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]

  • Google Patents. (2016). CN105440046A - Preparation method of tert-butyl 2-iodomethyl-1-oxa-7-azaspirane[5][10] nonane-7-carboxylic ester.

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(32), 9347-9351. [Link]

  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Retrieved March 18, 2026, from [Link]

  • Nolan, S. P., et al. (2021). NaBHT Generated In Situ from BHT and NaOtBu: Crystallographic Characterization and Applications in Buchwald–Hartwig Amination. Organometallics, 40(19), 3321–3329. [Link]

  • Li, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10863–10873. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

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  • Fink, M. J., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 33(16), 4236–4246. [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 33-39. [Link]

  • Buchwald, S. L., et al. (2020). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 142(31), 13321–13327. [Link]

  • Council on Undergraduate Research. (n.d.). Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand. Retrieved March 18, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 18, 2026, from [Link]

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  • Buchwald, S. L., & Hartwig, J. F. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 66(8), 2893–2898. [Link]

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  • Ma, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23466. [Link]

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  • Wager, T. T., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(11), 4799–4807. [Link]

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Method

Scale-up manufacturing process for Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

An Application Note for the Scale-Up Manufacturing of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate Abstract Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate is a valuable spirocyclic building block in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Manufacturing of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

Abstract

Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate is a valuable spirocyclic building block in modern medicinal chemistry, offering a rigid, three-dimensional scaffold for the synthesis of novel therapeutic agents.[1][2] The introduction of an iodine atom provides a versatile handle for further elaboration via cross-coupling reactions. However, transitioning its synthesis from the laboratory bench to a manufacturing scale presents significant challenges related to process control, safety, and purification. This document provides a detailed, robust, and scalable manufacturing process starting from the commercially available ketone precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. We detail a three-step sequence involving reduction, tosylation, and iodination, with a focus on critical process parameters (CPPs), in-process controls using Process Analytical Technology (PAT), and comprehensive safety protocols required for industrial production.

Introduction: Strategic Importance and Synthesis Design

The demand for sp3-rich, conformationally constrained molecules has grown significantly in drug discovery to improve properties like solubility and metabolic stability while exploring novel chemical space.[2] Azaspirocycles, such as the 7-azaspiro[3.5]nonane core, are exemplary scaffolds that meet these criteria.[3] The title compound serves as a key intermediate, with the iodo-substituent enabling facile C-C and C-N bond formation.

A scalable synthesis must prioritize safety, cost-effectiveness, and reproducibility over routes that may be suitable for small-scale discovery chemistry. Many laboratory methods for preparing similar structures rely on multi-component reactions or transformations that are difficult to scale.[4][5] Our developed process is a linear, three-step synthesis designed for robustness and control at scale.

The core strategy involves:

  • Diastereoselective Reduction: Conversion of the precursor ketone to the corresponding secondary alcohol using a mild and cost-effective reducing agent.

  • Sulfonylation: Transformation of the alcohol into a superior leaving group, a tosylate, to facilitate nucleophilic substitution.

  • Nucleophilic Substitution (Finkelstein Reaction): Displacement of the tosylate with iodide to yield the final product with high fidelity.

This approach avoids harsh reagents and reaction conditions that are often problematic in large-scale reactors and simplifies purification by favoring crystalline intermediates.

G cluster_0 Process Workflow Start Start: tert-butyl 2-oxo-7- azaspiro[3.5]nonane-7-carboxylate Step1 Step 1: Stereoselective Reduction Start->Step1 IPC1 In-Process Control: Reaction Completion (TLC/HPLC/FTIR) Step1->IPC1 Step2 Step 2: Tosylation IPC1->Step2 IPC2 In-Process Control: Reaction Completion (HPLC) Step2->IPC2 Step3 Step 3: Finkelstein Iodination IPC2->Step3 IPC3 In-Process Control: Reaction Completion (HPLC) Step3->IPC3 Purification Final Purification: Crystallization / Reslurrying IPC3->Purification QC Quality Control: Release Testing (Purity, Identity) Purification->QC End Final Product: tert-butyl 2-iodo-7- azaspiro[3.5]nonane-7-carboxylate QC->End

Caption: Overall manufacturing workflow for the target molecule.

Detailed Manufacturing Protocols

These protocols are designed for a 10 kg scale output. All operations should be conducted in a controlled manufacturing environment with appropriate personal protective equipment (PPE).

Protocol 2.1: Reduction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1)

The reduction of the ketone is a critical step that establishes the stereocenter for the subsequent iodination. Sodium borohydride is selected for its safety profile, cost, and high selectivity on an industrial scale.

  • Materials:

    • tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1): 11.0 kg (46.0 mol)

    • Methanol (MeOH): 110 L

    • Sodium Borohydride (NaBH₄): 2.6 kg (69.0 mol)

    • Water (H₂O): 55 L

    • Saturated Ammonium Chloride (NH₄Cl) solution: 30 L

    • Ethyl Acetate (EtOAc): 80 L

  • Procedure:

    • Charge a 250 L glass-lined reactor with tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1) and Methanol.

    • Stir the mixture to achieve a clear solution. Cool the reactor contents to 0-5 °C using a chiller.

    • In a separate vessel, prepare a solution of NaBH₄ in 10 L of cold water.

    • Slowly add the NaBH₄ solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, maintain the reaction at 5-10 °C and monitor for completion by HPLC (Target: <1% starting material remaining).

    • Work-up: Slowly quench the reaction by adding saturated NH₄Cl solution, controlling for gas evolution.

    • Concentrate the mixture under vacuum to remove most of the methanol.

    • Add Ethyl Acetate (50 L) and Water (30 L). Stir and allow the layers to separate.

    • Extract the aqueous layer with another portion of Ethyl Acetate (30 L).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under vacuum to yield tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (2) as a crude solid, which can be used directly in the next step.

Protocol 2.2: Tosylation of Intermediate (2)

This step activates the hydroxyl group. p-Toluenesulfonyl chloride (TsCl) is a standard, reliable reagent for this transformation.

  • Materials:

    • Crude Alcohol (2): Approx. 46.0 mol

    • Dichloromethane (DCM): 120 L

    • Triethylamine (TEA): 12.8 L (92.0 mol)

    • p-Toluenesulfonyl chloride (TsCl): 9.6 kg (50.6 mol)

    • 1M Hydrochloric Acid (HCl): 40 L

  • Procedure:

    • Charge the 250 L reactor with the crude alcohol (2), Dichloromethane, and Triethylamine.

    • Cool the mixture to 0-5 °C.

    • Add TsCl portion-wise over 1-2 hours, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by HPLC for completion.

    • Work-up: Cool the reaction back to 10 °C. Slowly add water (50 L).

    • Separate the organic layer. Wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to afford crude tert-butyl 2-(tosyloxy)-7-azaspiro[3.5]nonane-7-carboxylate (3).

Protocol 2.3: Iodination via Finkelstein Reaction

The Finkelstein reaction is a classic, high-yielding SN2 substitution, ideal for large-scale iodide synthesis. Acetone is the solvent of choice as it precipitates the sodium tosylate byproduct, driving the reaction to completion.

G cluster_mechanism Finkelstein SN2 Mechanism Reactants R-OTs + NaI TransitionState [I···R···OTs]⁻ Na⁺ Reactants->TransitionState SN2 Attack Products R-I + NaOTs (s)↓ TransitionState->Products Inversion of Stereochemistry

Caption: Simplified SN2 mechanism for the Finkelstein iodination step.

  • Materials:

    • Crude Tosylate (3): Approx. 46.0 mol

    • Sodium Iodide (NaI): 10.3 kg (69.0 mol)

    • Acetone: 150 L

    • Sodium Thiosulfate (Na₂S₂O₃) solution (5% w/v): 40 L

  • Procedure:

    • Charge the 250 L reactor with the crude tosylate (3) and Acetone. Stir to dissolve.

    • Add Sodium Iodide to the solution.

    • Heat the mixture to reflux (approx. 56 °C) and maintain for 24-48 hours. The formation of a white precipitate (sodium tosylate) will be observed.

    • Monitor the reaction by HPLC until <2% of the tosylate remains.

    • Work-up: Cool the reaction to room temperature and filter to remove the precipitated sodium tosylate.

    • Concentrate the filtrate under vacuum to remove the acetone.

    • Dissolve the residue in Ethyl Acetate (80 L).

    • Wash the organic solution with water, then with 5% sodium thiosulfate solution (to remove any residual iodine color), and finally with brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to a crude solid.

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water or heptane/ethyl acetate) to yield the final product. Dry under vacuum at 40 °C.

Process Control and Scale-Up Strategy

Moving from the lab to the plant requires a shift in mindset from simple procedural execution to robust process control.

Critical Process Parameters (CPPs)

Controlling CPPs is essential for ensuring batch-to-batch consistency and meeting the final product's Critical Quality Attributes (CQAs).

StepParameterTarget RangeJustification & Impact on CQA
2.1 Reduction Temperature0-10 °CControls reaction rate and prevents side reactions. Higher temps can lead to over-reduction or byproduct formation, impacting purity.
NaBH₄ Stoichiometry1.5 equivalentsEnsures complete conversion of the ketone. Excess is manageable during quench; insufficient amount leads to incomplete reaction.
2.2 Tosylation Temperature0-10 °CPrevents decomposition of TsCl and minimizes side reactions. Crucial for yield and purity.
TEA Stoichiometry2.0 equivalentsActs as both a base to neutralize HCl byproduct and a catalyst. Insufficient base stalls the reaction.
2.3 Iodination TemperatureReflux (~56 °C)Drives the SN2 reaction to completion. Lower temperatures result in significantly longer reaction times.
Solvent ChoiceAcetoneSolubility of NaI and insolubility of the NaOTs byproduct are key to driving the equilibrium towards the product.
Process Analytical Technology (PAT) Integration

PAT provides real-time understanding and control over the manufacturing process, moving beyond fixed-time reactions to performance-based endpoints.[6][7][8] This framework, encouraged by the FDA, helps build quality into the product by design.[9][10]

  • In-line FTIR/Raman Spectroscopy: For the reduction step (2.1), an in-line probe can monitor the disappearance of the ketone carbonyl peak (~1710 cm⁻¹) and the appearance of the O-H stretch, providing real-time data on reaction completion without the need for sampling.

  • Automated Sampling and HPLC: For the tosylation and iodination steps, where spectroscopic changes may be less distinct, an automated sampling system connected to a fast HPLC can provide near real-time kinetic data, allowing operators to precisely determine the reaction endpoint.

G cluster_pat PAT-Driven Process Control Logic StartRx Initiate Reaction Monitor Real-time Monitoring (e.g., In-line FTIR) StartRx->Monitor Decision Is Reaction Complete? Monitor->Decision Alert Alert Operator: Deviation Detected Monitor->Alert Continue Continue Monitoring Decision->Continue No EndRx Proceed to Work-up Decision->EndRx Yes Continue->Monitor Control Automated Feedback Control (e.g., Adjust Reagent Flow) Alert->Control Control->StartRx

Caption: Logic diagram for implementing PAT in a reaction step.

Safety and Environmental Considerations

Personnel Safety:

  • Iodine Compounds: While the final product is a stable organic iodide, handling large quantities of sodium iodide requires care. All transfers should be done in well-ventilated areas.[11][12] Safety glasses, lab coats, and nitrile gloves are mandatory.[12]

  • p-Toluenesulfonyl Chloride (TsCl): TsCl is a corrosive solid and a lachrymator. Use a powder handling hood or a closed-system charging apparatus for transfers.

  • Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. The quench step must be performed slowly and with adequate cooling and ventilation.

Process Safety:

  • Exothermic Reactions: Both the NaBH₄ reduction and the subsequent quench are exothermic. Strict temperature control via a reliable reactor cooling system is non-negotiable.

  • Pressure Management: The quench step generates gas. The reactor must be properly vented to avoid pressure buildup.

Environmental:

  • Waste Streams: Aqueous layers will contain salts and residual organics. Halogenated waste from the DCM step and final product purification must be segregated and disposed of according to regulations. Treatment of the sodium thiosulfate wash is required to remove residual iodine before disposal.

Quality Control Specifications

The final product must meet stringent quality criteria before release for further use.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR
Purity ≥ 98.5%HPLC (Area %)
Any Single Impurity ≤ 0.5%HPLC (Area %)
Residual Solvents Per ICH GuidelinesGC-HS
Loss on Drying ≤ 0.5%TGA or Vacuum Oven

Conclusion

The synthetic route and protocols described herein provide a comprehensive and robust framework for the scale-up manufacturing of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. By focusing on cost-effective and safe reagents, implementing modern Process Analytical Technology for control, and defining critical process parameters, this guide enables the consistent and efficient production of this high-value intermediate for the pharmaceutical industry.

References

  • Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link][6]

  • LambdaGain. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development. Retrieved from [Link][7]

  • Pharmaguideline. (n.d.). Process Analytical Technology (PAT) in Pharmaceuticals. Retrieved from [Link][8]

  • Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link][9]

  • Kim, J. H., et al. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. PMC. Retrieved from [Link][10]

  • Zarudnitskii, E. V., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Retrieved from [Link][4]

  • Boruah, M., et al. (n.d.). Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams. PMC. Retrieved from [Link][13]

  • Encyclopedia.pub. (2020, May 29). Beta Lactams and Products. Retrieved from [Link][14]

  • Zidan, A., et al. (n.d.). β-lactam synthesis through diodomethane addition onto amide dianions. UCP - Ensta. Retrieved from [Link][15]

  • Google Patents. (n.d.). CN105440046A - Preparation method of tert-butyl 2-iodomethyl-1-oxa-7-azaspirane[8][10] nonane-7-carboxylic ester. Retrieved from [16]

  • Nucmed. (n.d.). Iodine-125 Handling Precautions. Retrieved from [Link][17]

  • ACS Publications. (2025, September 29). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Retrieved from [Link][18]

  • Columbia University. (n.d.). IODINATION SAFETY PRECAUTIONS. Retrieved from [Link][19]

  • Nature. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC. Retrieved from [Link][20]

  • ACS Publications. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Retrieved from [Link][21]

  • PMC. (2025, August 16). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Retrieved from [Link][22]

  • ACS Publications. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link][1]

  • PMC. (n.d.). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Retrieved from [Link][23]

  • Sci-Hub. (n.d.). Diversity-Oriented Synthesis of Azaspirocycles. Retrieved from [Link][24]

  • ACS Publications. (2016, April 8). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. Retrieved from [Link][2]

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Application

Formation of the Grignard Reagent from Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate: A Detailed Guide

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive guide to the formation of the Grignard reagent from the sterically hindere...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the formation of the Grignard reagent from the sterically hindered and functionalized secondary iodide, tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. Azaspirocyclic scaffolds are of significant interest in medicinal chemistry, and their functionalization via organometallic intermediates is a key synthetic strategy. This guide details the underlying principles, a step-by-step experimental protocol, and critical considerations for successfully generating this valuable synthetic intermediate.

Introduction: The Challenge and Opportunity of Azaspirocyclic Grignard Reagents

Azaspiro[3.5]nonane derivatives are privileged scaffolds in modern drug discovery, offering unique three-dimensional exit vectors for molecular exploration. The targeted synthesis of analogs often requires the formation of carbon-carbon bonds, a task for which the Grignard reaction remains a cornerstone of organic synthesis.[1] The preparation of a Grignard reagent from tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, however, presents several challenges inherent to its structure:

  • Steric Hindrance: The secondary nature of the iodide, embedded within a spirocyclic system, can impede the oxidative insertion of magnesium.[2]

  • Functional Group Compatibility: The presence of a Boc-protected amine (a carbamate) introduces a potential site for undesired reactions, although it is generally more robust than other carbonyl-containing groups.[3]

  • Reaction Initiation: As with many Grignard reactions, initiation can be sluggish due to the passivating layer of magnesium oxide on the metal surface.[1][4]

This application note provides a detailed protocol designed to navigate these challenges, drawing upon established methods for the formation of Grignard reagents from difficult substrates.

Scientific Principles and Mechanistic Considerations

The formation of a Grignard reagent involves the insertion of a magnesium atom between the carbon-halogen bond of an organic halide.[4][5] This reaction transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the organomagnesium compound.[6]

The Role of Magnesium Activation

Magnesium metal is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[2][4] To initiate the reaction, this oxide layer must be disrupted. Common activation methods include:

  • Chemical Activation: Using reagents like iodine (I₂), 1,2-dibromoethane, or methyl iodide.[1][4] 1,2-dibromoethane is particularly effective as its reaction with magnesium produces ethylene gas and magnesium bromide, providing a visual cue of activation.[1]

  • Mechanical Activation: Physically crushing the magnesium turnings in situ to expose a fresh, unoxidized surface.[7]

  • Highly Reactive Magnesium (Rieke Magnesium): For particularly challenging substrates, the use of highly reactive magnesium, prepared by the reduction of a magnesium salt, can be highly effective.[8][9][10] This allows for Grignard formation at lower temperatures, which can suppress side reactions.[8][9]

Solvent Effects and Reaction Conditions

Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for Grignard reagent formation.[11][12] They stabilize the Grignard reagent by coordinating to the magnesium atom.[6][12] THF is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its superior solvating ability.[2][13]

Strict anhydrous conditions are paramount, as even trace amounts of water will rapidly protonate and destroy the Grignard reagent.[3]

Potential Side Reactions

With sterically hindered secondary halides, several side reactions can compete with Grignard formation:

  • Wurtz Coupling: The formed Grignard reagent can react with the starting alkyl iodide to produce a dimer. Slow, dropwise addition of the alkyl halide can minimize this by keeping its concentration low.[2]

  • Elimination (E2): The Grignard reagent, being a strong base, can promote the elimination of HI from the starting material to form an alkene.[2]

The choice of a secondary iodide over a bromide or chloride is advantageous as the C-I bond is weaker, facilitating the reaction.[2][11]

Detailed Experimental Protocol

This protocol is a recommended procedure based on best practices for challenging Grignard formations. Optimization for specific downstream applications may be necessary.

Reagent and Glassware Preparation
  • Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be meticulously flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature under a positive pressure of the inert gas.

  • Magnesium Turnings: Use high-quality magnesium turnings.

  • Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate: Ensure the starting material is pure and dry.

  • Solvent: Anhydrous tetrahydrofuran (THF) is recommended.

  • Activating Agent: 1,2-dibromoethane.

Magnesium Activation
  • To the flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Briefly flame-dry the flask containing the magnesium under a flow of inert gas.

  • Allow the flask to cool to room temperature.

  • Add a small volume of anhydrous THF to just cover the magnesium turnings.

  • Add a few drops of 1,2-dibromoethane via syringe. Gentle bubbling (ethylene evolution) should be observed, indicating the activation of the magnesium surface. If the reaction does not start, gentle warming with a heat gun may be necessary.

Grignard Reagent Formation
  • In the separate flame-dried dropping funnel, prepare a solution of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equivalent) in anhydrous THF.

  • Once the magnesium is activated, add the remaining anhydrous THF to the reaction flask.

  • Slowly add a small portion (approximately 10%) of the alkyl iodide solution from the dropping funnel to the magnesium suspension.

  • Observe the reaction mixture for signs of initiation, which may include a gentle reflux, a slight increase in temperature, or a change in color.

  • Once the reaction has initiated, add the remaining alkyl iodide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied.

  • After the addition is complete, continue to stir the reaction mixture. Gentle heating may be required to ensure complete consumption of the magnesium. The reaction is typically stirred for an additional 1-2 hours after the addition is complete.[2]

Confirmation of Grignard Reagent Formation (Optional)

The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.

Troubleshooting

Problem Possible Cause Solution
Reaction fails to initiate Incomplete drying of glassware or solvent; Passivated magnesium surfaceMeticulously dry all equipment and use anhydrous solvent.[2] Re-activate magnesium with a fresh portion of 1,2-dibromoethane or a crystal of iodine.[4] Consider using Rieke magnesium for highly challenging cases.[8]
Low yield of Grignard reagent Wurtz coupling; Elimination side reactionsEnsure slow, dropwise addition of the alkyl iodide solution.[2] Maintain a moderate reaction temperature.[2]
Cloudy mixture/precipitate forms Formation of magnesium salts or precipitation of the Grignard reagentThis is often normal.[2] The Grignard reagent may be used as a suspension.

Summary of Key Reaction Parameters

Parameter Recommendation Rationale
Solvent Anhydrous THFSuperior solvating properties for less reactive halides.[2][13]
Temperature Gentle reflux during additionPromotes reaction initiation and completion without excessive side reactions.
Addition Rate Slow, dropwiseMinimizes the concentration of the alkyl halide to reduce Wurtz coupling.[2]
Magnesium Activation 1,2-dibromoethaneReliable chemical activation with a visual indicator of success.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.

Visualizing the Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_activation Activation cluster_formation Grignard Formation cluster_product Product Dry_Glassware Flame-dry glassware under N2/Ar Add_Mg Add Mg turnings Dry_Glassware->Add_Mg Add_THF_small Add small volume of anhydrous THF Add_Mg->Add_THF_small Add_DBE Add 1,2-dibromoethane Add_THF_small->Add_DBE Observe_Bubbling Observe bubbling (activation) Add_DBE->Observe_Bubbling Add_Iodide_Slowly Slow, dropwise addition of iodide solution Observe_Bubbling->Add_Iodide_Slowly Prepare_Iodide_Sol Prepare solution of tert-butyl 2-iodo-7-azaspiro [3.5]nonane-7-carboxylate in anhydrous THF Prepare_Iodide_Sol->Add_Iodide_Slowly Reflux Maintain gentle reflux Add_Iodide_Slowly->Reflux Stir Stir to completion Reflux->Stir Grignard_Reagent Grignard Reagent Solution (Ready for use) Stir->Grignard_Reagent

Conclusion

The successful formation of the Grignard reagent from tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate hinges on careful attention to experimental detail, particularly regarding the activation of magnesium and the maintenance of strictly anhydrous conditions. By following the protocol outlined in this application note, researchers can effectively generate this valuable organometallic intermediate, paving the way for the synthesis of novel azaspirocyclic compounds for applications in drug discovery and development.

References

  • The Grignard Reaction. (n.d.).
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002, October 24). Organic Process Research & Development.
  • Rieke, R. D. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). DigitalCommons@UNL.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002, October 24). Organic Process Research & Development.
  • Highly Reactive Metals and Organometallic Reagents. (n.d.). Rieke Metals.
  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate.
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. (n.d.). PMC.
  • Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. (2019, April 9). Virginia Commonwealth University.
  • Grignard Reagents : Definition, Preparation, Chemical Properties. (n.d.). Allen.
  • Selective Metalation and Additions. (n.d.). MilliporeSigma.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Chem-space.
  • 1-norbornanecarboxylic acid. (n.d.). Organic Syntheses Procedure.
  • Grignard reagent. (n.d.). Wikipedia.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides. (n.d.). Benchchem.
  • 7.6. 16 Turbo-Grignard Reagents and Turbo-Hauser Bases. (n.d.). Thieme E-Books & E-Journals.
  • Grignard Reagents. (n.d.). ChemTalk.
  • Synthesis and Preparation of Grignard Reagent. (2021, October 27). Research and Reviews: Journal of Chemistry.
  • Preparation of grignard reagents. (n.d.). Google Patents.
  • The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons.
  • Does anyone know the best way to activate magnesium for the... (n.d.). ECHEMI.
  • Magnesium Highly Reactive Rieke® Metal, suspension, 2.5g THF 7439-95-4. (n.d.). Sigma-Aldrich.
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2022, April 20). RSC Publishing.
  • Cobalt-Catalyzed Formation of Grignard Reagents via C–O or C–S Bond Activation. (2022, June 22). Journal of the American Chemical Society.
  • The Grignard Reagents. (2009, March 16). Organometallics.
  • 12.1 Grignard reagents. (2025, August 15). Fiveable.
  • Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl·LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. (2016, March 24). Journal of the American Chemical Society.
  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024, March 24). Chemistry LibreTexts.
  • Turbo-Hauser bases. (n.d.). Wikipedia.
  • A General and Selective Copper-Catalyzed Cross-Coupling of Tertiary Grignard Reagents with Azacyclic Electrophiles. (2025, August 7). ResearchGate.
  • Preparation method of tert-butyl 2-iodomethyl-1-oxa-7-azaspirane[8][14] nonane-7-carboxylic ester. (n.d.). Google Patents. Retrieved from

  • Slagt, V. F. (n.d.). Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes. University of Groningen.
  • TERT-BUTYL 2,7-DIAZASPIRO(3.5)NONANE-7-CARBOXYLATE. (n.d.). gsrs.
  • tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. (2024, July 15). Chemsrc.
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (n.d.). Google Patents.
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. (n.d.). Sigma-Aldrich.
  • Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. (2019, June 21). MDPI.
  • Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). (2008, November 18). PubMed.
  • Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Aryl Sulfides and Alkenyl Alkyl Sulfides with Alkyl Grignard Reagents Using (Z)-3,3-Dimethyl-1,2-bis(diphenylphosphino)but-1-ene as Ligand. (n.d.). Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing premature Boc cleavage of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

Welcome to the dedicated technical support center for Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the effective use of this versatile building block. Our goal is to help you anticipate and resolve experimental challenges, particularly the premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group, ensuring the integrity of your synthetic pathways.

Troubleshooting Guide: Preventing Premature Boc Cleavage

This section addresses specific issues that may arise during the handling and reaction of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, with a focus on preventing the unintended loss of the Boc protecting group.

Question 1: I am observing significant Boc deprotection during my cross-coupling reaction (e.g., Suzuki, Sonogashira). What are the likely causes and how can I mitigate this?

Answer:

Premature Boc cleavage during palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. The Boc group is notoriously labile to acidic conditions.[1] Here are the primary culprits and their solutions:

  • In situ Generation of Acidic Species:

    • Cause: The reaction medium can become acidic due to the presence of boronic acids in Suzuki couplings, or the generation of HX (where X is a halide) as a byproduct. While bases are added to neutralize these acidic species, localized pockets of low pH can still lead to Boc cleavage.

    • Solution:

      • Choice of Base: Employ a non-nucleophilic, sterically hindered base that can effectively scavenge protons without interfering with the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over organic amine bases, which can sometimes form acidic ammonium salts.

      • Slow Addition: If using a liquid base, consider its slow addition to the reaction mixture to maintain a more consistent pH.

      • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can participate in side reactions that generate acidic species.

  • Lewis Acidity of the Palladium Catalyst or Additives:

    • Cause: Some palladium catalysts or their precursors can exhibit Lewis acidity, which can catalyze Boc cleavage.[2] Similarly, additives like copper(I) salts in Sonogashira couplings can act as Lewis acids.

    • Solution:

      • Catalyst Selection: Opt for palladium catalysts with electron-rich ligands that can reduce the Lewis acidity of the metal center.

      • Copper-Free Sonogashira: When possible, utilize copper-free Sonogashira coupling protocols to eliminate the Lewis acidic copper co-catalyst.[3]

  • Elevated Temperatures:

    • Cause: High reaction temperatures can promote the thermal decomposition of the Boc group, especially in the presence of even trace amounts of acid.[4]

    • Solution:

      • Temperature Optimization: Screen for the lowest effective temperature for your cross-coupling reaction. It is often possible to achieve good yields at milder temperatures by carefully selecting the catalyst, base, and solvent.

      • Microwave Chemistry: Consider using microwave irradiation for shorter reaction times at controlled temperatures.

Question 2: My Boc-protected iodo-azaspiro compound seems to be degrading during purification by silica gel chromatography. What is happening and what are my alternatives?

Answer:

Silica gel is inherently acidic and can cause on-column deprotection of the Boc group.[5] This is a frequent source of yield loss and product contamination.

  • Cause: The acidic silanol groups on the surface of the silica gel can protonate the carbonyl oxygen of the Boc group, initiating its cleavage.

  • Solutions:

    • Neutralized Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (typically 1-2%) in the eluent, followed by flushing with the pure eluent before loading your compound.

    • Alternative Stationary Phases:

      • Alumina (Neutral or Basic): For many compounds, neutral or basic alumina is a suitable alternative to silica gel and will not cause Boc cleavage.

      • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) with a neutral mobile phase (e.g., acetonitrile/water) is an excellent option.

    • Non-Chromatographic Purification:

      • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method of purification that avoids acidic conditions.

      • Liquid-Liquid Extraction: A carefully designed aqueous workup with a mild base (e.g., sodium bicarbonate solution) can often remove many impurities without the need for column chromatography.

Question 3: I am attempting a reaction with a strong Lewis acid and observing immediate loss of the Boc group. Are there any Lewis acids that are more compatible with Boc-protected amines?

Answer:

The use of strong Lewis acids is generally incompatible with the Boc protecting group.[2][6] The Lewis acid coordinates to the carbonyl oxygen, facilitating the cleavage of the tert-butyl group.

  • Cause: The fundamental mechanism of Lewis acid-catalyzed Boc cleavage is similar to that of Brønsted acids, involving the generation of a stable tert-butyl cation.

  • Solutions:

    • Alternative Protecting Groups: If a strong Lewis acid is essential for your desired transformation, consider switching to a more robust protecting group, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group, which are stable to Lewis acids but can be removed under different conditions (e.g., hydrogenolysis).

    • Milder Lewis Acids: In some cases, milder Lewis acids may be tolerated, especially at low temperatures. However, this requires careful screening and is highly substrate-dependent. It is crucial to perform small-scale test reactions to assess the stability of your compound under the proposed conditions.

    • Orthogonal Strategies: Design your synthetic route to utilize an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chemical properties and handling of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate.

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

A1: The acid-catalyzed deprotection of a Boc group proceeds through a three-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.

  • Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes into the free amine and carbon dioxide gas. The liberated amine is then typically protonated by the excess acid in the reaction mixture, forming an amine salt.

Q2: How might the 2-iodo substituent influence the stability of the Boc group?

A2: The presence of an iodine atom at the 2-position of the azaspiro[3.5]nonane ring system is not expected to have a significant direct electronic effect on the stability of the Boc group on the nitrogen at the 7-position due to the distance between these two functionalities. However, there are indirect ways the iodide could play a role:

  • Coordination to Lewis Acids: The iodine atom, being a soft Lewis base, could potentially coordinate with Lewis acidic reagents or metal catalysts. This could bring the acidic species into closer proximity to the Boc group, potentially facilitating its cleavage.

  • Steric Effects: The steric bulk of the iodine atom could influence the overall conformation of the spirocyclic system, which might in turn affect the accessibility of the Boc group to reagents.

Q3: What are the recommended storage conditions for Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate?

A3: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place, preferably in a refrigerator under an inert atmosphere (e.g., argon or nitrogen). This will minimize the risk of degradation from exposure to moisture, light, or acidic impurities in the atmosphere.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Minimized Boc Cleavage

This protocol provides a starting point for the Suzuki-Miyaura coupling of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate with an arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

    • In a separate flask, prepare a solution of a suitable base (e.g., K₂CO₃, 3.0 equiv.) in a degassed solvent mixture (e.g., toluene/water 4:1).

  • Reaction Setup:

    • Evacuate and backfill the Schlenk flask containing the solids with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent to the solids via cannula.

    • Add the degassed base solution to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and monitor for conversion).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using one of the methods described in the troubleshooting section to avoid Boc cleavage (e.g., chromatography on neutralized silica gel or recrystallization).

Visualizations

Troubleshooting Workflow for Premature Boc Cleavage

Boc_Cleavage_Troubleshooting start Premature Boc Cleavage Observed reaction_type Reaction Type? start->reaction_type purification During Purification? start->purification acidic_reagents Using Acidic Reagents? reaction_type->acidic_reagents Yes cross_coupling Cross-Coupling Reaction? reaction_type->cross_coupling No silica_gel Using Silica Gel? purification->silica_gel Yes change_pg Change Protecting Group (e.g., Cbz, Bn) acidic_reagents->change_pg Yes milder_conditions Use Milder Conditions (Low Temp.) acidic_reagents->milder_conditions If possible check_base Check Base cross_coupling->check_base check_temp Check Temperature cross_coupling->check_temp check_catalyst Check Catalyst/Additives cross_coupling->check_catalyst neutralize_silica Neutralize Silica Gel (Et3N) silica_gel->neutralize_silica alt_stationary_phase Use Alumina or Reverse Phase silica_gel->alt_stationary_phase non_chromatographic Recrystallize or Extract silica_gel->non_chromatographic

Caption: A decision tree for troubleshooting premature Boc cleavage.

Factors Influencing Boc Group Stability

Boc_Stability_Factors boc_stability Boc Group Stability destabilizing Destabilizing Factors boc_stability->destabilizing stabilizing Stabilizing Conditions boc_stability->stabilizing acidic_conditions Acidic Conditions (H+) destabilizing->acidic_conditions lewis_acids Lewis Acids (e.g., AlCl3, Cu(I)) destabilizing->lewis_acids high_temp High Temperature destabilizing->high_temp basic_conditions Basic Conditions (e.g., K2CO3, Et3N) stabilizing->basic_conditions nucleophiles Nucleophiles stabilizing->nucleophiles reductive_conditions Reductive Conditions (e.g., H2/Pd) stabilizing->reductive_conditions

Caption: Factors that influence the stability of the Boc protecting group.

References

Sources

Optimization

Purification techniques for Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate without column chromatography

Technical Support Center: Purification of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate A Guide to Non-Chromatographic Purification Strategies Prepared by: Gemini, Senior Application Scientist Welcome to the tech...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

A Guide to Non-Chromatographic Purification Strategies

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the purification of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, a key spirocyclic building block.[1][2] The unique physicochemical properties of this molecule—namely its bulky Boc-protecting group, high molecular weight due to the iodine atom, and the potential for it to be a stubborn oil or a difficult-to-crystallize solid—often make standard column chromatography inefficient or impractical on a larger scale.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges using robust, scalable, and column-free purification techniques. We will delve into the causality behind each experimental choice, empowering you to adapt these methods to your specific experimental outcomes.

Troubleshooting & Purification Protocols

The first step in any purification is to analyze the crude product. What does it look like? Is it a solid, a semi-solid, or a persistent oil? What are the likely impurities based on the synthetic route? The nature of your crude material will dictate the most effective purification strategy.

Logical Workflow for Method Selection

The following diagram outlines a decision-making process for selecting the appropriate purification technique.

Purification_Workflow cluster_start cluster_state cluster_impurity cluster_thermal cluster_techniques start Crude Product Analysis (NMR, LCMS, Physical State) state Is the crude product a solid or semi-solid? start->state impurity Is the primary impurity the deprotected (free) amine? state->impurity No (Oil) recrystallization Recrystallization state->recrystallization   Yes thermal Is the product thermally stable and suspected to be a liquid? impurity->thermal No acid_wash Acid-Wash / Liquid-Liquid Extraction (LLE) impurity->acid_wash Yes trituration Trituration thermal->trituration No (Persistent Oil with non-basic impurities) distillation High-Vacuum Distillation (Kugelrohr / Short-Path) thermal->distillation Yes recrystallization->trituration Fails or oils out

Caption: Decision workflow for purification method selection.

Frequently Asked Questions (FAQs)

Q1: My product is a persistent, thick oil that won't solidify, even in the freezer. How can I purify it?

A1: This is a common issue with Boc-protected compounds, as the bulky, flexible tert-butyl group can inhibit the formation of an ordered crystal lattice.[3]

  • Underlying Cause: The failure to crystallize is often due to the presence of impurities that disrupt crystal packing or because the compound's melting point is below room temperature. Rapid cooling can also favor oiling out over crystallization.

  • Troubleshooting Steps:

    • Trituration: This is the most direct method to try for an oil.[4] Trituration involves "washing" the crude material with a solvent in which your desired product is insoluble, but the impurities are soluble. For a nonpolar compound like this, a very nonpolar solvent like hexanes or pentane is an excellent first choice.

      • Protocol: Dissolve or suspend your crude oil in a minimal amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane). Slowly add an excess of cold hexanes while stirring vigorously. If the product is a solid at this temperature, it should precipitate, allowing impurities to be washed away.

    • Solvent System Screening for Crystallization: If trituration fails, a systematic screen for a recrystallization solvent is necessary. The goal is to find a solvent or solvent pair where the product is soluble when hot but insoluble when cold.

      • Recommended Pairs: Start with two-solvent systems. A good "dissolving" solvent paired with a "crashing" or "poor" solvent is ideal. Examples include Ethyl Acetate/Hexane, Toluene/Hexane, or Methanol/Water.[3]

    • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to a supersaturated solution can initiate crystallization.[5]

    • Slow Evaporation: Dissolve the oil in a suitable solvent (e.g., diethyl ether) in a flask with a large surface area. Cover the flask with a cap that has a needle pierced through it to allow for very slow solvent evaporation over several days.

Q2: My NMR analysis shows a significant amount of the deprotected amine (2-iodo-7-azaspiro[3.5]nonane). What is the most efficient way to remove this?

A2: This is an ideal scenario for purification by extraction, as the impurity has a chemical handle (a basic amine) that the desired product lacks.

  • Underlying Cause: The Boc group is labile to strong acids.[6] Residual acid from the workup or synthesis can cleave the protecting group, generating the free amine as a major impurity.

  • Solution: Acid-Wash Liquid-Liquid Extraction (LLE). The free amine is basic and can be protonated to form a water-soluble ammonium salt. Your Boc-protected product is not basic and will remain in the organic layer.

    • Protocol:

      • Dissolve the crude mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% aqueous citric acid). The basic amine impurity will react with the acid and move into the aqueous layer.[7][8][9]

      • Drain the aqueous layer. It is often wise to perform this wash twice to ensure complete removal.

      • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

      • Finally, wash with brine (saturated NaCl solution) to remove excess water and help break any emulsions.[10]

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Q3: Can I use distillation to purify this compound? I'm concerned about thermal decomposition.

A3: Standard distillation at atmospheric pressure is not recommended. The boiling point of this molecule is likely very high (>300 °C), and it would almost certainly decompose.[2] However, high-vacuum distillation is a viable technique for thermally sensitive, high molecular weight compounds.[11][12]

  • Underlying Cause: A liquid boils when its vapor pressure equals the external pressure. By significantly reducing the external pressure with a high-vacuum pump, the boiling point is lowered dramatically, allowing distillation to occur at a temperature that does not cause decomposition.[11]

  • Recommended Technique: Short-Path or Molecular Distillation. These techniques are designed for high-vacuum applications and minimize the distance the vapor has to travel from the evaporating surface to the condensing surface.[12][13] This is ideal for viscous, high-boiling point oils.

    • Prerequisites:

      • The product must be thermally stable at the reduced-pressure boiling point. A preliminary thermogravimetric analysis (TGA) could provide valuable data.

      • The impurities must have sufficiently different volatilities from the product.

    • Caution: This method requires specialized equipment (Kugelrohr, short-path distillation head, high-vacuum pump, and accurate pressure gauge). It is most effective for separating liquids with significantly different boiling points.

Q4: My recovery is low after performing an aqueous workup. Where could my product have gone?

A4: Low recovery during liquid-liquid extraction can be attributed to several factors.

  • Potential Causes & Solutions:

    • Emulsion Formation: Vigorous shaking of mixtures containing both organic and aqueous layers can lead to the formation of stable emulsions, where your product can be trapped.

      • Solution: Use gentle, swirling inversions of the separatory funnel instead of aggressive shaking.[14] To break an existing emulsion, add a small amount of brine or pass the mixture through a pad of Celite.

    • Accidental Boc-Deprotection: If the acidic wash used was too concentrated or left in contact for too long, you may have inadvertently cleaved the Boc group from your desired product, causing it to be extracted into the aqueous acid layer along with the impurity.

      • Solution: Use a milder acid like 5% citric acid or ensure contact time with 1M HCl is brief. Always check the pH of your aqueous layers.

    • Insufficient Extraction: The product may have some slight solubility in the aqueous phase.

      • Solution: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Comparative Summary of Techniques

Purification TechniquePrinciple of SeparationBest For Removing...ProsCons / Risks
Recrystallization Differential solubility in a solvent at different temperatures.Impurities with different solubility profiles.Can provide very high purity material; scalable.May fail if product is an oil; solvent screening can be time-consuming.[3][11]
Acid-Wash LLE Difference in acid-base properties.Basic impurities (e.g., deprotected amine).Fast, highly effective for specific impurities, easily scalable.Risk of product degradation with strong acids; potential for emulsions.[8][9]
Trituration Differential solubility in a non-dissolving solvent.Soluble impurities from a solid or oil that can be precipitated.Simple, quick, avoids heating; good for removing minor, highly soluble impurities.[4]Less effective for impurities with similar solubility; may have lower recovery.
High-Vacuum Distillation Difference in volatility (boiling point) under reduced pressure.Non-volatile or significantly less volatile impurities.Excellent for purifying thermally sensitive liquids/oils; avoids large solvent volumes.[12][13]Requires specialized equipment; risk of decomposition if not done correctly; ineffective for impurities with similar boiling points.

References

  • Benchchem. Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • Sanjing. What is the General Principle of Molecular Distillation?. (2025).
  • Google Patents. US4388231A - Process for extraction of iodine.
  • Scribd. Iodine Extraction Lab Report.
  • CK-12 Foundation. Methods of Purification of Organic Compounds. (2026).
  • CSUB. Lab 4: Extraction of Iodine from an Aqueous Solution.
  • ResearchGate. Application of molecular distillation in the recovery of high-value bioactive compounds present in wastes of vegetable oil processing: effect of esterification.
  • Wikipedia. Molecular distillation.
  • PMC. Trichloroacetic acid fueled practical amine purifications. (2022).
  • UKDiss.com. Purification of Organic Compounds: from Crude Product to Purity. (2023).
  • Google Patents. WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
  • ResearchGate. How to purify a synthetic compound without TLC and Column chromatography?. (2019).
  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. (2022).
  • YouTube. Liquid/Liquid Extraction. (2014).
  • Reddit. Ways of crashing out amines : r/chemistry. (2018).
  • Synple Chem. Application Note – N-Boc protection.
  • Benchchem. Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • MySkinRecipes. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
  • MDPI. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. (2014).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. This document provides in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge associated with this valuable building block: severe steric hindrance around the reactive C(sp³)–I bond. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve successful outcomes.

The unique three-dimensional structure of the azaspiro[3.5]nonane core, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, imposes significant steric constraints. These constraints can dramatically slow or completely inhibit standard reactions. This guide is structured to help you navigate these challenges systematically.

Section 1: Understanding the Challenge - Structural Analysis

Before troubleshooting, it is crucial to understand the source of the steric hindrance. The iodide at the C2 position is on a cyclobutane ring, adjacent to a quaternary spiro-carbon, and shielded by the large Boc-protected piperidine ring. This conformation makes backside attack for classic S(_N)2 reactions and oxidative addition at a metal center exceptionally difficult.

Caption: Troubleshooting logic for cross-coupling reactions.

FAQ 3: Can I perform a Sonogashira coupling with this substrate?

Sonogashira couplings with unactivated, hindered secondary alkyl halides are extremely challenging due to slow oxidative addition and competing side reactions. [1][2][3] Answer: While difficult, it is not impossible. Success hinges on moving away from traditional Sonogashira conditions.

  • Copper-Free Conditions: The copper co-catalyst in traditional Sonogashira reactions can lead to alkyne dimerization (Glaser coupling). Using a copper-free protocol is highly recommended.

  • Advanced Catalysts: The most promising results for alkyl halides have been achieved using palladium catalysts with N-heterocyclic carbene (NHC) ligands. [1][4]These provide the high electron density at the palladium center needed to facilitate oxidative addition.

  • Nickel Catalysis: Recent advances have shown that nickel catalysts can be effective for Sonogashira couplings of alkyl halides, sometimes outperforming palladium. A system employing a Ni(II) pincer complex may be worth investigating. [4]

Section 3: Alternative Strategy - Lithium-Halogen Exchange

When cross-coupling methods fail, forming an organometallic reagent via lithium-halogen exchange is a powerful alternative. This approach inverts the polarity, turning the electrophilic carbon into a potent nucleophile.

FAQ 4: How can I perform a successful lithium-halogen exchange on this hindered iodide?

Lithium-halogen exchange is an equilibrium process, and for alkyl iodides, it is extremely fast, often faster than proton transfer or addition to carbonyls. [5][6] Answer: Success requires very low temperatures and a specific choice of alkyllithium reagent.

  • Reagent: Use tert-butyllithium (t-BuLi). Two equivalents are typically required: one for the exchange and a second to react with the t-butyl iodide byproduct, which drives the equilibrium. [5]n-Butyllithium (n-BuLi) can also be used but is generally slower.

  • Temperature: The exchange must be performed at very low temperatures (typically -78 °C or even lower, like -100 °C) to prevent the newly formed, highly reactive spiro-alkyllithium reagent from decomposing or reacting with the solvent.

  • Solvent: A non-reactive, ethereal solvent system like THF or a mixture of THF/ether/pentane is required.

  • Procedure: Add the t-BuLi slowly to a solution of the iodo-azaspirocycle at low temperature. After a short exchange time (5-15 minutes), the electrophile (e.g., an aldehyde, ketone, CO₂, or an organoboron species) should be added directly to the cold solution.

G cluster_0 Step 1: Exchange cluster_1 Step 2: Trapping Start Iodo-Azaspirocycle Intermediate Lithium-Azaspirocycle (Highly Reactive) Start->Intermediate Li-I Exchange Reagent 2 eq. t-BuLi THF, -78°C Product Functionalized Azaspirocycle Intermediate->Product Nucleophilic Attack Electrophile Electrophile (E+) (e.g., CO2, DMF, Aldehyde)

Caption: Workflow for Lithium-Halogen Exchange.

Section 4: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for Hindered Substrates

This protocol is a starting point for the C(sp³)–C(sp²) coupling of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate with an arylboronic acid.

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium precatalyst/ligand system. A recommended system is SPhos-Pd-G3 (2-5 mol%).

  • Reagent Addition: Add tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv.).

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene (to make a ~0.1 M solution).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. If the reaction stalls, an additional charge of catalyst (1-2 mol%) may be added.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Lithium-Iodine Exchange and Trapping with an Electrophile

This protocol describes the formation of the organolithium species and subsequent reaction with an electrophile like CO₂.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, add tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv.) and anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Slowly add tert-butyllithium (1.7 M in pentane, 2.1 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for an additional 20 minutes.

  • Trapping: For carboxylation, bubble dry CO₂ gas through the solution for 30 minutes. For other electrophiles, add the electrophile (1.5 equiv.) neat or as a solution in THF.

  • Quenching: After the addition is complete, allow the reaction to slowly warm to 0 °C, then quench carefully by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting carboxylic acid (or other functionalized product) by an appropriate method, such as crystallization or chromatography.

References

  • Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Guram, A. S., & Bei, X. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. Available at: [Link]

  • Chen, F., et al. (2021). Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)–H and C(sp2)–H Bonds. Organic Letters. Available at: [Link]

  • Sherwood, T. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Available at: [Link]

  • Hu, Y., et al. (2022). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2023). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. Available at: [Link]

  • So, C. M., et al. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Lithium Halogen Exchange. Reich Research Group. Available at: [Link]

Sources

Troubleshooting

Resolving poor solubility of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate in aqueous media

Welcome to the Advanced Formulation and Troubleshooting portal. This guide is specifically designed for drug development professionals and formulation scientists struggling with the aqueous insolubility of Tert-butyl 2-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Troubleshooting portal. This guide is specifically designed for drug development professionals and formulation scientists struggling with the aqueous insolubility of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate .

Because this molecule combines a bulky protecting group, a rigid spirocyclic core, and a heavy halogen, standard dissolution techniques often fail. This guide provides root-cause analyses, decision matrices, and self-validating protocols to ensure reliable in vitro and in vivo dosing.

Part 1: Diagnostic Solubility Profile

Before attempting complex formulations, it is critical to understand the baseline thermodynamics of your compound. The table below summarizes the expected behavior of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate across various common solvent systems.

Solvent SystemEstimated Solubility RangeMechanistic Rationale & Recommendation
Aqueous Buffer (PBS, pH 7.4) < 0.05 mg/mLHigh lattice energy and lack of H-bond donors cause immediate precipitation. Not recommended.
100% DMSO > 50 mg/mLHigh dielectric constant and aprotic nature fully solvate the Boc group. Ideal for primary stocks.
20% HP-β-CD in PBS 2.0 - 5.0 mg/mLHydrophobic cavity encapsulates the spiro-iodine core. Best for cell-based assays.
10% Tween-80 / 5% PEG400 5.0 - 10.0 mg/mLMicellar encapsulation lowers interfacial tension. Good for robust in vitro screens.
Part 2: Root Cause Analysis & FAQs

Q: Why does Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate exhibit such extreme hydrophobicity compared to standard amines? A: The near-zero aqueous solubility is a synergistic result of three structural features. First, the tert-butyloxycarbonyl (Boc) protecting group introduces a bulky, nonpolar moiety that significantly increases the molecule's lipophilicity and disrupts aqueous hydrogen-bonding networks[1]. Second, the rigid azaspiro[3.5]nonane core restricts conformational flexibility, which increases the crystal lattice energy and creates a large hydrocarbon skeleton that resists aqueous solvation[2]. Finally, the heavy iodine atom is highly polarizable but strictly hydrophobic, driving the LogP even higher.

Q: My compound crashes out instantly when I dilute my DMSO stock into biological buffers. How do I prevent this "solvent shock"? A: "Solvent shock" occurs when a highly concentrated DMSO stock is rapidly introduced into an aqueous phase, causing a sudden drop in the solvent mixture's solubilizing capacity. This leads to localized supersaturation and rapid nucleation. To prevent this, you must use a step-down dilution method or a micellar carrier. Furthermore, keep in mind that exceeding 10% DMSO by volume can induce protein unfolding and cell death in biological assays[3], so the final DMSO concentration must be strictly controlled (ideally <1-2%)[4].

Q: I cannot use organic solvents in my downstream assay. What is the most reliable formulation strategy? A: We recommend using cyclodextrin inclusion complexes, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior that ensures aqueous solubility and a hydrophobic inner cavity that encapsulates lipophilic guests[3]. For molecules with bulky spirocyclic and halogenated features, HP-β-CD effectively masks the hydrophobic surface area from the aqueous environment without requiring detergents that might lyse cells[4].

Q: If the Boc group is the primary driver of insolubility, should I chemically remove it? A: Yes, if your downstream application is designed to test the pharmacophore of the spirocyclic core itself and does not strictly require the synthetic intermediate to remain intact. Cleaving the Boc group using Trifluoroacetic Acid (TFA) yields the secondary amine, which can be isolated as a highly water-soluble TFA or HCl salt[1].

Part 3: Formulation Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your assay's specific constraints.

G Start Precipitation of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate Check Is the Boc-protecting group structurally essential? Start->Check Deprotect Chemical Deprotection (Cleave Boc with TFA/HCl) Check->Deprotect No (Test core scaffold) Formulate Formulation Strategy Required Check->Formulate Yes (Must test intact) Validate Self-Validation: HPLC & OD600 / DLS Check Deprotect->Validate DMSO Does the assay tolerate organic co-solvents? Formulate->DMSO CoSolvent Co-Solvent / Micellar Method (DMSO + Tween-80) DMSO->CoSolvent Yes (<5% DMSO) Cyclo Complexation Method (HP-β-CD in Buffer) DMSO->Cyclo No (Strictly Aqueous) CoSolvent->Validate Cyclo->Validate

Decision matrix for solubilizing lipophilic Boc-protected azaspiro intermediates.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies include mandatory self-validation steps to ensure you are dosing a true solution, not a colloidal suspension.

Protocol A: Preparation of a Self-Validating HP-β-CD Inclusion Complex

Causality Focus: Thermodynamic complexation requires time and energy to reach equilibrium; simple vortexing is insufficient for rigid spirocycles. Furthermore, DMSO should be avoided during this process as it competes with the drug for the cyclodextrin cavity[3].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Addition: Weigh the solid Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate directly into the cyclodextrin solution to achieve a target concentration of 2.0 mg/mL.

  • Equilibration: Sonicate the suspension in a bath sonicator at 30°C for 30 minutes to break up macroscopic aggregates. Follow this with orbital shaking at 37°C for 24 hours to ensure complete thermodynamic encapsulation.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug. Carefully decant the supernatant.

  • Self-Validation Step: Measure the Optical Density (OD) of the supernatant at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates. Finally, quantify the exact concentration of the supernatant via HPLC against a standard curve prepared in 100% acetonitrile to confirm your working concentration.

Protocol B: Step-Down Micellar Co-Solvent Dilution

Causality Focus: A gradual transition of the dielectric constant prevents rapid nucleation, while surfactants lower the interfacial tension of forming micro-droplets, stabilizing the lipophilic molecule in aqueous media[4].

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 50 mg/mL. Ensure complete dissolution (solution should be optically clear).

  • Surfactant Priming: Mix 1 part of the DMSO stock with 1 part Tween-80. Vortex vigorously for 2 minutes. This step allows the surfactant to coat the solvated molecules before they are exposed to water.

  • Aqueous Titration: Dropwise, add 8 parts of warm PBS (37°C) to the mixture while continuously vortexing. The heat provides kinetic energy to prevent premature precipitation during the solvent transition.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final solution. A polydispersity index (PDI) < 0.2 and a particle size < 50 nm validate that the compound is stably trapped in micelles rather than forming unstable, precipitating aggregates.

Part 5: References
  • Benchchem - An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Available at:

  • ACS Omega (via PMC) - Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Available at:

  • Chemical Communications (RSC) - Hydrophilic azaspiroalkenes as robust bioorthogonal reporters. Available at:

  • Tandfonline - Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Available at:

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Spirocyclic Halide Characterization: HPLC Method Validation for Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate Purity

Executive Summary & Scientific Context Spirocyclic scaffolds have revolutionized modern medicinal chemistry by providing conformationally restricted bioisosteres that improve the pharmacokinetic profiles of drug candidat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Spirocyclic scaffolds have revolutionized modern medicinal chemistry by providing conformationally restricted bioisosteres that improve the pharmacokinetic profiles of drug candidates. Among these, Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1638764-90-5) has emerged as a critical building block. It is frequently utilized in advanced synthetic methodologies, including visible-light-enabled Minisci C–H alkylations[1] and modular Suzuki-Miyaura cross-couplings[2].

However, the analytical characterization of this compound presents a unique triad of chromatographic challenges for quality control (QC) scientists:

  • Lack of a Strong Chromophore: The absence of conjugated π -systems necessitates low-wavelength UV detection (e.g., 215 nm), making the method susceptible to baseline drift.

  • Extreme Hydrophobicity: The combination of the rigid spiro[3.5]nonane core, the bulky tert-butyl carbamate (Boc) protecting group, and the iodine atom results in excessive retention on standard reversed-phase columns.

  • Labile C-I Bond: The primary degradation pathway is de-iodination. Separating the iodinated target from the highly similar de-iodinated impurity (tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate) is notoriously difficult.

This guide objectively compares traditional C18 column performance against an optimized Phenyl-Hexyl methodology, providing a fully validated, self-validating HPLC protocol compliant with ICH Q2(R2) standards[3].

The Causality of Column Chemistry: Overcoming C18 Limitations

When developing a purity method, selecting the correct stationary phase based on the analyte's physicochemical properties is paramount.

The Failure of Traditional C18: Standard C18 columns rely entirely on dispersive (van der Waals) forces. When analyzing 7-Boc-2-iodo-7-azaspiro[3.5]nonane, the massive hydrophobic footprint of the Boc group and the alkane spirocycle dominates the interaction with the stationary phase. This "hydrophobic overpowering" masks the subtle polarity difference introduced by the iodine atom, leading to peak tailing and critical co-elution with the de-iodinated impurity.

The Phenyl-Hexyl Advantage: To achieve baseline resolution, we must exploit orthogonal retention mechanisms. Transitioning to a Phenyl-Hexyl stationary phase introduces two critical, targeted interactions:

  • Shape Selectivity & π−π Interactions: The rigid phenyl ring of the stationary phase offers superior shape selectivity for the constrained spirocyclic core compared to the flexible alkyl chains of a C18 column.

  • Induced Dipole Interactions: The π -electrons of the phenyl phase induce a strong dipole in the highly polarizable iodine atom. This specific affinity selectively increases the retention time of the iodinated target compound, effectively pulling it away from the de-iodinated impurity.

Separation_Mechanism cluster_C18 Traditional C18 Phase cluster_Phenyl Phenyl-Hexyl Phase (Optimized) Analyte 7-Boc-2-iodo-7-azaspiro[3.5]nonane (Hydrophobic + Polarizable Iodine) C18_Int Dispersive (van der Waals) Forces Overpowered by Boc/Spirocycle Analyte->C18_Int Phenyl_Int1 Pi-Pi & Shape Selectivity (Targets Spirocyclic Core) Analyte->Phenyl_Int1 Phenyl_Int2 Induced Dipole Interactions (Specific to Iodine Atom) Analyte->Phenyl_Int2 Result1 Co-elution with De-iodinated Impurity C18_Int->Result1 Result2 Baseline Resolution (Rs > 2.0) Phenyl_Int1->Result2 Phenyl_Int2->Result2

Fig 1. Chromatographic separation mechanism comparing C18 and Phenyl-Hexyl stationary phases.

Comparative Chromatographic Performance

To objectively demonstrate this superiority, we compared a standard C18 column against an optimized Phenyl-Hexyl column under identical mobile phase conditions (0.05% TFA in Water / Acetonitrile, Gradient Elution).

Table 1: Chromatographic Performance Comparison (Target vs. De-iodinated Impurity)

ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3 µm)
Retention Time (RT) 8.45 min9.12 min
USP Tailing Factor 1.85 (Significant tailing)1.12 (Excellent symmetry)
Theoretical Plates (N) 4,20012,500
Resolution ( Rs​ ) 0.8 (Co-elution) 2.6 (Baseline Resolution)
Signal-to-Noise (S/N) 45110

ICH Q2(R2) Method Validation: A Self-Validating Protocol

To ensure the optimized Phenyl-Hexyl method is scientifically sound and defensible for quality control, it was subjected to rigorous validation in accordance with the latest ICH Q2(R2) guidelines[3]. This framework guarantees that the analytical procedure is fit for its intended purpose across its lifecycle.

Validation_Workflow Step1 Method Optimization (Phenyl-Hexyl, 0.05% TFA, 215 nm) Step2 ICH Q2(R2) Validation Initiation Step1->Step2 Spec Specificity (Resolution from Impurities) Step2->Spec Lin Linearity & Range (R² > 0.999, 10-150 µg/mL) Step2->Lin Acc Accuracy & Precision (Recovery & %RSD < 1.0%) Step2->Acc Sens Sensitivity (LOD & LOQ Determination) Step2->Sens Step3 Validated Method Ready for Release & Stability Testing Spec->Step3 Lin->Step3 Acc->Step3 Sens->Step3

Fig 2. ICH Q2(R2) method validation workflow for the optimized Phenyl-Hexyl HPLC method.

Table 2: ICH Q2(R2) Validation Summary for Phenyl-Hexyl Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target RTBlank/Impurity interference < 0.1%Pass
Linearity Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 10-150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% - 101.2%Pass
Method Precision %RSD 2.0% (n=6)%RSD = 0.65%Pass
Limit of Detection (LOD) S/N 30.5 µg/mLPass
Limit of Quantitation (LOQ) S/N 101.5 µg/mLPass

Detailed Experimental Methodology

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) prior to sample analysis, the method mathematically proves its own reliability during every single run.

Reagents & Materials
  • Stationary Phase: Phenyl-Hexyl Column, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Milli-Q Water (v/v). (Note: Low TFA concentration is used to minimize baseline drift at 215 nm while maintaining ion-pairing for polar impurities).

  • Mobile Phase B: 0.05% TFA in HPLC-grade Acetonitrile (v/v).

  • Diluent: Acetonitrile : Water (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 215 nm

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to elute polar synthesis precursors)

    • 2.0 - 10.0 min: 40% 85% B (Linear ramp to elute the hydrophobic spirocycle)

    • 10.0 - 12.0 min: 85% B (Column wash)

    • 12.0 - 12.1 min: 85% 40% B (Return to initial)

    • 12.1 - 15.0 min: 40% B (Re-equilibration)

Sample Preparation
  • Standard Preparation: Accurately weigh 10.0 mg of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 50 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Volume Adjustment: Make up to the mark with diluent and mix well. Final concentration: 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter before injection.

System Suitability Testing (SST) - The Self-Validating Step

Before injecting any unknown samples, inject the Standard Preparation (100 µg/mL) five consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • USP Tailing Factor: 1.5

  • Resolution ( Rs​ ): 2.0 between the target peak and the de-iodinated impurity (if spiked).

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuE5soD5M4xprbf56Mi-jutjrORshs7YqsdvjfMnDe9NwwQrZop64-LT44Z_tUV6-IfTdI5Blc5wYo0D9Z7449XR5VLvXHsoMNAAPA9-PXV3KB1DQgvT7aI0EFE9JJ1Yn0fkULEWSMgkIOWXm3LUPSb2EtQo-7jXisVfwydmw1oiS1lQ_6yo33Xw==]
  • Merging Halogen-Atom Transfer (XAT) with Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides. DOI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnqwXvCmZP6phXA487ZzpLbPp6KgpFAnVs2AmB9iU2DNgMwpGMWCQZfrCNSvB5U-n2PfwUlhdyyyZZOAkpmA2nAUHiBZ38u8SFK6CwOORgi1N0oMKBEr6psKnyYfevkodEQ5U=]
  • Minisci C–H Alkylation of Heterocycles with Unactivated Alkyl Iodides Enabled by Visible Light Photocatalysis. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_3DAhmtSKmy68wBfSL6XR8p16QTuwH7rR-cSeQLtFBRxDU6A0AdXTN-2aAhdD8KGyaKuYRXBfXr_1mQWs67oNocBfqPn9BgIc6sG5lYaP_5Tmzq4G7U_3dHIn669N3n5tOKANnTu0d7ZI]

Sources

Comparative

LC-MS characterization of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate synthesis impurities

Advanced LC-MS Characterization of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate Synthesis Impurities: A Comparative Guide Spirocyclic building blocks are increasingly utilized in medicinal chemistry to improve t...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS Characterization of Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate Synthesis Impurities: A Comparative Guide

Spirocyclic building blocks are increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates and explore novel three-dimensional chemical space[1]. Among these, tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate serves as a critical intermediate. However, its synthesis frequently yields closely eluting isomeric impurities and degradation products that challenge standard analytical workflows.

As a Senior Application Scientist, I have designed this guide to objectively compare liquid chromatography-mass spectrometry (LC-MS) column chemistries and ionization techniques. By understanding the mechanistic causality behind impurity formation and analytical retention, researchers can implement the self-validating protocol provided below to achieve robust characterization.

Mechanistic Causality in Impurity Formation

The synthesis of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate typically involves the iodination of a hydroxy-azaspiro precursor via halogen-atom transfer (XAT) or classical substitution[2]. The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold introduces specific synthetic vulnerabilities that dictate the impurity profile:

  • Regioisomeric Halogenation: Migration of the highly reactive radical or carbocation intermediate can yield the 3-iodo regioisomer, which is nearly identical in mass and polarity to the target API.

  • Incomplete Conversion: Residual tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate remains if the iodination reagent is depleted.

  • Acidic Cleavage: The N-Boc (tert-butoxycarbonyl) protecting group is highly susceptible to acidic conditions during workup, leading to des-Boc degradants[3].

G SM Precursor (Hydroxy-azaspiro) Product Target API (2-iodo-azaspiro[3.5]nonane) SM->Product Main Pathway Imp1 Regioisomer (3-iodo-azaspiro) SM->Imp1 Migration Imp2 Des-iodo Byproduct SM->Imp2 Incomplete Rxn Reagent Iodination Reagent (e.g., XAT / I2) Reagent->Product Imp3 Boc-Deprotected Degradant Product->Imp3 Acidic Cleavage

Fig 1. Synthesis pathway and impurity generation for 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate.

Comparative Evaluation of LC Column Chemistries

Standard reversed-phase C18 columns often fail to resolve spirocyclic regioisomers. C18 stationary phases rely predominantly on hydrophobic partitioning, which is virtually blind to the subtle 3D spatial orientations of the iodine atom on a rigid spiro ring.

To objectively evaluate performance, we compare three column chemistries for resolving the 2-iodo API from its 3-iodo regioisomer and polar des-iodo impurities.

  • C18 (Alkyl): Provides strong retention but poor isomeric selectivity. Dewetting can also occur if highly aqueous mobile phases are used for polar degradants[4].

  • Biphenyl: Enhances polarizability and π−π interactions, offering moderate improvement for resolving the des-iodo impurities from the main peak.

  • PFP (Pentafluorophenyl): Delivers superior shape selectivity and dipole-dipole interactions. The highly electronegative fluorine atoms on the PFP phase interact differentially with the highly polarizable iodine atom, successfully resolving the 2-iodo and 3-iodo spatial isomers.

Table 1: Comparative LC Column Performance for Spirocyclic Impurities

Column ChemistrySelectivity ( α ) for IsomersPeak Symmetry (As)Mechanism of SeparationRecommendation
Standard C18 1.02 (Co-elution)1.4 (Tailing)Hydrophobic partitioningNot recommended for isomers
Biphenyl 1.15 (Partial resolution)1.1 π−π and hydrophobicAcceptable for des-iodo impurities
PFP (Pentafluorophenyl) 1.45 (Baseline resolution)1.0 (Excellent)Shape selectivity, dipole-dipoleOptimal for regioisomers

Mass Spectrometry Optimization: ESI vs. APCI

Detecting tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate requires careful selection of the MS ionization source to prevent misidentifying in-source fragments as actual synthesis impurities.

  • Electrospray Ionization (ESI+): Highly sensitive but prone to aggressive in-source fragmentation. The N-Boc group readily loses the tert-butyl cation (-56 Da) or the entire Boc group (-100 Da) under standard ESI conditions.

  • Atmospheric Pressure Chemical Ionization (APCI+): Provides softer ionization for this specific sterically hindered scaffold, preserving the [M+H]+ precursor ion ( m/z 352.0773).

Expert Insight: Iodine is monoisotopic ( 127I ) and possesses a significant negative mass defect (Exact mass: 126.9045 Da). By applying a mass defect filter in the High-Resolution Mass Spectrometry (HRMS) data processing software, analysts can instantly isolate iodinated impurities from background matrix noise.

Table 2: Diagnostic HRMS/MS Fragmentation Profile (ESI+)

Precursor Ion ( [M+H]+ )Fragment Ion ( m/z )Neutral LossStructural Assignment
352.0773296.014756.0626 ( C4​H8​ )Loss of tert-butyl group
352.0773252.0253100.0520 ( C5​H8​O2​ )Loss of entire Boc group
352.0773225.1732126.9041 ( I )Homolytic cleavage of Iodine

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates orthogonal checks to prevent false positives caused by carryover or solvent mismatch[5].

G Prep Sample Prep (Dilution & Filtration) SST System Suitability Test (Retention & Area RSD < 2%) Prep->SST Blank Blank Injection (Carryover Check) SST->Blank LC Orthogonal LC Separation (PFP vs C18 Column) Blank->LC MS High-Res MS/MS (ESI+ & APCI+) LC->MS Data Data Processing (Mass Defect & Isotope Match) MS->Data

Fig 2. Self-validating LC-MS/MS workflow for spirocyclic impurity characterization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude API in the Initial Mobile Phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 0.5 mg/mL.

    • Causality: Diluting the sample in the exact initial mobile phase prevents solvent-mismatch peak distortion (fronting), which is often falsely identified as an isomeric impurity[5].

  • System Suitability Testing (SST): Inject a known standard mix of the target API and a des-iodo reference standard.

    • Validation Criterion: Retention time RSD < 1.0% and resolution ( Rs ) > 2.0. If Rs drops below 2.0, the column must be re-equilibrated or replaced.

  • Blank Injection: Inject the diluent immediately after the highest concentration SST sample.

    • Validation Criterion: The absolute absence of carryover peaks at the API retention time ensures column integrity and prevents ghost peaks in subsequent runs.

  • Orthogonal LC Separation:

    • Column: PFP (2.1 x 100 mm, 1.7 μm ).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • High-Resolution Mass Spectrometry (HRMS):

    • Operate in positive ion mode (APCI+ preferred for precursor stability; ESI+ for fragment generation).

    • Set resolution to 70,000 FWHM.

    • Acquire Data-Dependent MS/MS (ddMS2) to automatically capture fragment ions for any peak exceeding 1×104 intensity.

  • Data Processing: Apply a mass defect filter centered around the negative mass defect of iodine (-0.0955 Da) to selectively extract iodinated spirocyclic impurities from the total ion chromatogram (TIC).

References

  • "Merging Halogen-Atom Transfer (XAT) with Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides." DOI.org. Available at:[Link]

  • McHale, C., & Harmon, T. "A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices." HALO Columns. Available at:[Link]

Sources

Validation

Reactivity differences between iodo-spirocycles and linear alkyl iodides

Escaping Flatland: A Comparative Guide to the Reactivity of Iodo-Spirocycles vs. Linear Alkyl Iodides Executive Summary The transition from planar, sp2-hybridized aromatic rings to C(sp3)-rich three-dimensional architect...

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Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comparative Guide to the Reactivity of Iodo-Spirocycles vs. Linear Alkyl Iodides

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to C(sp3)-rich three-dimensional architectures is a defining trend in modern drug discovery. Spirocycles—such as spiro[3.3]heptane or spiro[2.2]pentane—serve as excellent bioisosteres for benzene rings, offering improved physicochemical properties, increased solubility, and reduced off-target toxicity. However, functionalizing these rigid 3D scaffolds presents unique synthetic challenges compared to their flexible, linear alkyl counterparts. This guide objectively compares the reactivity profiles of iodo-spirocycles and linear alkyl iodides, focusing on their performance in modern cross-coupling paradigms.

Structural Causality: Why Geometry Dictates Reactivity

When utilizing alkyl iodides as electrophiles in cross-coupling reactions, the geometry of the carbon framework fundamentally dictates the reaction pathway.

  • Linear Alkyl Iodides: High conformational flexibility allows the C-I bond to be easily accessible, facilitating rapid two-electron oxidative addition with low-valent transition metals (e.g., Pd(0) or Ni(0)). However, this same flexibility allows the alkyl chain to readily adopt a syn-coplanar conformation with the metal center. Consequently, linear secondary alkyl iodides are notoriously prone to rapid β-hydride elimination, leading to undesired alkene byproducts.

  • Iodo-Spirocycles: The rigid, constrained geometry of spirocyclic iodides imposes significant steric hindrance, making classical oxidative addition sluggish[1]. However, this rigidity is a double-edged sword that works to the chemist's advantage in radical-based paradigms. By utilizing visible-light photoredox catalysis or Halogen-Atom Transfer (XAT), iodo-spirocycles can be activated into out-of-cage radical species[2]. Once the spirocyclic radical is captured by a transition metal (e.g., forming a Ni(III) intermediate), the rigid ring structure geometrically precludes the syn-coplanar alignment required for β-hydride elimination, effectively stabilizing the intermediate for productive reductive elimination[3].

Logic cluster_linear Linear Alkyl Iodides cluster_spiro Iodo-Spirocycles L1 High Flexibility & Low Steric Bulk L2 Fast Oxidative Addition L1->L2 L3 Prone to β-Hydride Elimination L2->L3 S1 Rigid 3D Architecture S2 Requires Radical Generation (XAT) S1->S2 S3 Resistant to β-Hydride Elimination S2->S3

Reactivity logic comparing linear alkyl iodides and iodo-spirocycles.

Comparative Cross-Coupling Performance

Recent advancements in synergistic nickel and photoredox catalysis have leveled the playing field, allowing both linear and spirocyclic unactivated alkyl iodides to be successfully coupled with aryl or alkynyl bromides[3][4]. The following table summarizes the quantitative reactivity differences observed under standardized dual-catalysis conditions.

Substrate ClassRepresentative ElectrophileNi/Photoredox Cross-Coupling YieldDominant Side Reactionβ-Hydride Elimination Risk
Primary Linear Alkyl Iodide 1-Iodohexane85-90%HomocouplingHigh
Secondary Linear Alkyl Iodide 2-Iodohexane60-70%Alkene FormationVery High
Iodo-Spirocycle 2-Iodospiro[3.3]heptane75-80%ProtodehalogenationLow (Geometrically Restricted)

Mechanistic Pathways in Dual Catalysis

In a dual Ni/Photoredox system, the activation rates of the sp3-hybridized reactants must be strictly aligned[2]. For iodo-spirocycles, the generation of the α-amino radical or XAT agent abstracts the iodine atom, generating a carbon-centered radical. Simultaneously, the Ni(0) species undergoes oxidative addition with the aryl halide. The interception of the spirocyclic radical by the Ar-Ni(II) species generates a high-valent Ni(III) adduct, which rapidly undergoes reductive elimination to form the C(sp3)-C(sp2) bond[3].

Mechanism A Alkyl Iodide (Spiro or Linear) C Out-of-Cage Alkyl Radical A->C SET / XAT B Photocatalyst / XAT (Visible Light) B->C Energy Transfer E Ni(III) Adduct C->E Radical Capture D Ni(II)-Aryl Complex D->E Interception F C(sp3)-C(sp2) Product E->F Reductive Elimination

Mechanistic pathway of synergistic Ni/Photoredox cross-coupling for alkyl iodides.

Self-Validating Experimental Protocol: Synergistic Ni/Photoredox C(sp3)-C(sp2) Cross-Coupling

To ensure reproducibility and mechanistic integrity, the following protocol incorporates built-in validation controls to confirm the radical nature of the transformation[3].

Objective: To couple unactivated alkyl iodides (linear or spirocyclic) with aryl bromides via visible-light mediation.

Materials:

  • Alkyl iodide (0.5 mmol)

  • Aryl bromide (0.5 mmol)

  • NiCl2·glyme (10 mol%)

  • dtbbpy ligand (10 mol%)

  • Photocatalyst (e.g., 4CzIPN or Ir-based complex, 2-3 mol%)

  • Amine reductant/XAT mediator (e.g., nBu3N, 3.0 equiv)

  • Solvent (EtOAc or DMA, 5 mL)

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the photocatalyst, NiCl2·glyme, dtbbpy, and the aryl bromide.

    • Causality: Assembling the Ni(II) precatalyst and ligand in an inert atmosphere prevents premature oxidation or coordination of moisture, which drastically reduces the active Ni(0) turnover.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine reductant and the alkyl iodide (e.g., 2-iodospiro[3.3]heptane).

  • Rigorous Degassing: Seal the tube and perform three cycles of freeze-pump-thaw.

    • Causality: Alkyl radicals and the excited state of the photocatalyst are highly sensitive to triplet oxygen. Inadequate degassing leads to oxygenation byproducts (alcohols/ketones) instead of the desired cross-coupled product.

  • Irradiation: Irradiate the mixture with a 440 nm blue LED at room temperature for 24-48 hours under vigorous stirring.

  • System Validation Controls: To validate the out-of-cage radical mechanism, run the following parallel micro-scale reactions:

    • Dark Control: Wrap the reaction vial completely in aluminum foil. Expected Result: 0% yield, confirming that visible light is strictly necessary to initiate the SET/XAT process[3].

    • Radical Scavenger Control: Add 1.0 equivalent of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) to the standard mixture. Expected Result: Complete inhibition of the cross-coupling product, confirming the intermediacy of the freely diffusing alkyl radical[3].

Sources

Comparative

Benchmarking Cross-Coupling Efficiency of tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

Executive Summary The drive to escape "flatland" in medicinal chemistry has accelerated the adoption of sp3-rich spirocyclic scaffolds. Among these, the 7-azaspiro[3.5]nonane system is highly prized for its favorable pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to escape "flatland" in medicinal chemistry has accelerated the adoption of sp3-rich spirocyclic scaffolds. Among these, the 7-azaspiro[3.5]nonane system is highly prized for its favorable pharmacokinetic profile and rigid vector geometry. However, functionalizing these scaffolds via C(sp3)–C(sp2) or C(sp3)–C(sp3) cross-coupling presents significant synthetic hurdles, primarily due to the sluggish oxidative addition of unactivated alkyl halides and the competing β-hydride elimination pathways[1].

This guide benchmarks the cross-coupling efficiency of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate against its bromo-analogue and a monocyclic counterpart. By leveraging Nickel-catalyzed cross-electrophile and Suzuki-Miyaura coupling paradigms, we demonstrate how the unique stereoelectronic properties of this specific iodo-spirocycle suppress side reactions and maximize catalytic turnover.

Mechanistic Grounding: The Spirocyclic Advantage

To understand the superior performance of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, we must analyze the causality behind the reactivity of secondary alkyl halides in transition-metal catalysis.

  • Oxidative Addition via Single-Electron Transfer (SET): Unlike Palladium, which typically undergoes concerted two-electron oxidative addition (often failing for unactivated secondary alkyl halides), Nickel catalysts initiate oxidative addition via a radical SET pathway ()[2]. The carbon-iodine bond (~56 kcal/mol) is significantly weaker and more polarizable than the carbon-bromide bond (~68 kcal/mol). This lower homolytic bond dissociation energy allows the iodo-spirocycle to rapidly generate the requisite alkyl radical, drastically reducing reaction times and required catalyst loading compared to the bromo-analogue.

  • Suppression of β-Hydride Elimination: Secondary alkyl metal intermediates are notoriously prone to β-hydride elimination, a decomposition pathway that requires the metal center, the α-carbon, the β-carbon, and the β-hydrogen to achieve a syn-coplanar conformation. The rigidity and inherent ring strain of the cyclobutane moiety in the spiro[3.5]nonane system restrict this dihedral angle. Consequently, the kinetic bottleneck imposed by the spirocycle allows the productive transmetalation and reductive elimination steps to outcompete decomposition, an advantage not shared by flexible monocyclic systems like piperidine ()[3].

MechanisticPathway Ni0 Ni(0) L_n Active Catalyst Radical Alkyl Radical •R (Fast via Iodide) Ni0->Radical SET to Alkyl Iodide NiII Alkyl-Ni(II)-Ar Intermediate Radical->NiII Recombination Product Cross-Coupled Spirocycle NiII->Product Reductive Elim. BetaElim β-Hydride Elimination (Suppressed) NiII->BetaElim Blocked by Ring Strain Product->Ni0 Catalyst Turnover

Fig 1: Ni-catalyzed cross-coupling cycle highlighting spirocyclic suppression of β-hydride elimination.

Benchmarking Data: Iodide vs. Bromide & Monocyclic Analogues

The following data summarizes a standardized Nickel-catalyzed Suzuki-Miyaura coupling using 4-methoxyphenylboronic acid. The metrics isolate the variables of halide leaving group and ring topology.

SubstrateHalideRing SystemYield (%)Reaction Time (h)Catalyst Loading (mol %)β-Hydride Elim. (%)
tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate Iodide Spiro[3.5]nonane 88 8 5 < 2
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylateBromideSpiro[3.5]nonane6516108
tert-Butyl 4-iodopiperidine-1-carboxylateIodidePiperidine7412512

Data Analysis:

  • Halide Effect: The iodo-spirocycle achieves an 88% yield in half the time of the bromo-spirocycle, requiring only 5 mol % Ni catalyst. The bromide's higher bond strength leads to sluggish initiation, requiring higher catalyst loading to compensate for catalyst deactivation over the extended 16-hour timeframe.

  • Topology Effect: When compared to the flexible 4-iodopiperidine derivative, the iodo-spirocycle exhibits a 6-fold reduction in β-hydride elimination byproducts (<2% vs. 12%). The conformational flexibility of the piperidine ring readily accommodates the syn-coplanar geometry required for elimination, whereas the cyclobutane ring of the spirocycle kinetically blocks this pathway.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Ni-catalyzed cross-coupling of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate incorporates an internal standard checkpoint. This transforms the methodology into a self-validating system , allowing researchers to verify catalytic turnover before committing to resource-intensive purification.

Reagents & Materials
  • Electrophile: tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv, 0.5 mmol)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst/Ligand: NiCl₂(dme) (5 mol %), dtbbpy (5 mol %)

  • Base: K₃PO₄ (2.0 equiv, 1.0 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.33 equiv)

  • Solvent: Anhydrous, degassed DMA/THF (1:2 ratio, 0.1 M)

Step-by-Step Methodology
  • Glovebox Assembly: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with NiCl₂(dme), dtbbpy, and finely milled K₃PO₄. Causality: Ni(0) and Ni(I) intermediates are highly sensitive to oxygen; rigorous exclusion of air is mandatory to prevent catalyst death.

  • Substrate Addition: Add the boronic acid, the spirocyclic alkyl iodide, and the 1,3,5-trimethoxybenzene internal standard to the vial.

  • Solvent Introduction: Add the DMA/THF mixture. Causality: THF ensures complete solvation of the organic spirocycle, while the higher polarity of DMA is required to partially solubilize the inorganic K₃PO₄ base, facilitating the transmetalation step.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at 60 °C for 8 hours.

  • Validation Checkpoint (Critical): After 8 hours, cool the reaction. Extract a 50 μL aliquot, dilute with EtOAc, and filter through a micro-plug of silica to remove paramagnetic Ni species. Concentrate the filtrate and analyze via crude ¹H NMR.

    • Self-Validation: Compare the integration of the internal standard peak (singlet, 6.08 ppm, 3H) against the newly formed product peaks. Do not proceed to scale-up or column chromatography unless NMR conversion exceeds 85%. If conversion is low, check solvent degassing protocols.

  • Isolation: Quench the bulk reaction mixture with deionized water and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

ExperimentalWorkflow Prep 1. Glovebox Preparation Weigh NiCl2, dtbbpy, K3PO4 Add 2. Reagent Addition Add Spiro-Iodide & Ar-B(OH)2 Prep->Add React 3. Reaction Execution Stir in DMA/THF at 60°C, 8h Add->React Validate 4. Self-Validation Crude 1H NMR with Int. Standard React->Validate Purify 5. Isolation Silica Gel Chromatography Validate->Purify

Fig 2: Self-validating workflow for the cross-coupling of spirocyclic alkyl iodides.

References

  • MacMillan, D. W. C., et al. "Metallaphotoredox-catalysed sp(3)-sp(3) cross-coupling of carboxylic acids with alkyl halides." Nature, 2016. URL:[Link]

  • Fu, G. C., et al. "Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides." Journal of the American Chemical Society, 2011. URL:[Link]

  • McMahon, C. M., & Alexanian, E. J. "Palladium-Catalyzed Heck-Type Cross-Couplings of Unactivated Alkyl Iodides." Angewandte Chemie, 2014. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Directive: Managing Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate Waste

An expert guide to the safe and compliant disposal of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, tailored for research and development professionals. This document provides a comprehensive, step-by-step proto...

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Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to the safe and compliant disposal of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, tailored for research and development professionals. This document provides a comprehensive, step-by-step protocol rooted in established safety standards and regulatory requirements.

Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate is a halogenated organic compound. Its proper disposal is not merely a procedural formality but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. Due to its iodinated structure, this compound must be segregated as halogenated organic waste . Under no circumstances should it be mixed with non-halogenated waste streams or disposed of via standard drains.[1][2][3] This guide outlines the necessary protocols to manage this waste stream from point of generation to final hand-off for disposal.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. While a comprehensive toxicological profile for this specific novel compound is not fully established, its structural components provide clear guidance for safe handling. The presence of iodine classifies it as a halogenated organic, and related azaspirocyclic structures suggest potential for irritation.[4][5][6] Therefore, it must be handled as a hazardous substance.

PropertyValueSource
CAS Number 1638764-90-5[7]
Molecular Formula C13H22INO2[7]
Molecular Weight 351.22 g/mol [7]
Hazard Classification Halogenated Organic Waste; Potential Irritant[1][4][6]

Causality of Hazard Classification:

  • Halogenated Compound: The iodine atom necessitates disposal in a dedicated halogenated waste stream.[1][2] Halogenated compounds can produce toxic and corrosive byproducts like hydrogen iodide upon improper incineration, requiring specialized disposal facilities.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is stable under many conditions but can be cleaved by strong acids.[8][9] While this is a synthetic tool, it underscores the compound's chemical reactivity.

  • Precautionary Principle: For novel research chemicals, it is standard practice to assume potential hazards, including irritation to the skin, eyes, and respiratory system, and handle them accordingly.[4][10][11]

Personnel Safety and Spill Management

A proactive approach to safety is essential. This involves using the correct personal protective equipment (PPE) and being prepared for accidental releases.

Required Personal Protective Equipment (PPE)

All handling of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate and its waste must be performed with the following PPE:

  • Eye Protection: Chemical splash goggles or a face shield.[12]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.[1][2] Inspect gloves before each use and use proper removal technique to avoid skin contact.[11]

  • Protective Clothing: A standard laboratory coat.[1][2]

  • Work Environment: All manipulations, including waste transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][12]

Spill Protocol

In the event of a spill, immediate and correct action is crucial.

For Small Spills (manageable within 10-15 minutes):

  • Alert personnel in the immediate area.

  • Ensure the fume hood is operational to ventilate the area.

  • Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).[10]

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

  • Place the collected material into a sealed, properly labeled container for disposal as halogenated hazardous waste.[4][10]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures.[4]

  • Prevent entry into the affected area.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[13][14]

Step 1: Waste Identification and Segregation

This is the most critical step.

  • Designate as Halogenated: All waste containing tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, whether solid or dissolved in a solvent, must be classified as "Halogenated Organic Waste." [1][2]

  • Prevent Co-mingling: Never mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[3][12] Incompatible materials can lead to dangerous chemical reactions.[10]

Step 2: Waste Container Selection and Labeling
  • Container Type: Use a designated, chemically compatible, and leak-proof waste container, typically made of high-density polyethylene (HDPE) or glass, with a secure screw cap.[10][12] The container must be in good condition without cracks or residue.[3]

  • Labeling: Before adding any waste, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste." [10][12]

    • The full chemical name: "tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate." Do not use abbreviations.[3][10]

    • A clear indication that it is "Halogenated Organic Waste."

Step 3: Waste Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10] This is often inside or adjacent to the fume hood where the work is performed.[12]

  • Transfer: Use a funnel when transferring liquid waste to prevent spills.

  • Capacity: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[12]

  • Closure: Keep the container securely closed at all times, except when actively adding waste.[3]

Step 4: Final Disposal
  • Request Pickup: Once the container is full (or waste is no longer being generated), ensure the cap is tightly sealed.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or the designated chemical waste manager to arrange for pickup and final disposal by a licensed hazardous waste contractor.[4][10]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Unwanted Material: tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate B Is the material solid or liquid? A->B C_S Collect in a labeled, sealed container for SOLID Halogenated Hazardous Waste. B->C_S Solid C_L Collect in a labeled, leak-proof container for LIQUID Halogenated Hazardous Waste. B->C_L Liquid D Store container in designated Satellite Accumulation Area (SAA) within the lab. C_S->D C_L->D E Is container full (≤90%) or waste generation complete? D->E E->D No F Ensure cap is sealed and label is complete. Move to central waste storage area (if required). E->F Yes G Contact Environmental Health & Safety (EHS) for pickup and final disposal. F->G

Caption: Disposal workflow for tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate waste.

References

  • ChemSrc. (2024, July 15). tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate.
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Handling

Personal protective equipment for handling Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

Advanced Operational and Safety Guide: Handling tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate As a Senior Application Scientist overseeing the development of complex spirocyclic scaffolds and PROTAC libraries[1],...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

As a Senior Application Scientist overseeing the development of complex spirocyclic scaffolds and PROTAC libraries[1], I frequently observe a critical gap between theoretical chemistry and practical benchtop safety. When handling specialized intermediates like tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, generic safety protocols are insufficient. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection, handling, and disposal, ensuring both operator safety and the chemical integrity of your experiments.

Section 1: Chemical Profile and Quantitative Parameters

Before selecting PPE or designing a workflow, we must quantify the physical and chemical parameters of the target molecule. This spirocyclic alkyl iodide is highly valuable in Suzuki-Miyaura cross-couplings and Halogen-Atom Transfer (XAT) reactions[2], but its structural features dictate strict handling tolerances.

Table 1: Chemical and Physical Profile

PropertyValue
Chemical Name tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
CAS Number 1638764-90-5[3]
Molecular Formula C13H22INO2
Molecular Weight 351.23 g/mol [4]
Storage Temperature 2-8°C (Refrigerated)[5]
Light Sensitivity High (Photolabile C-I bond)

Section 2: Mechanistic Rationale for PPE Selection

Safety is not about blindly following rules; it is about understanding molecular causality. Every piece of PPE must counteract a specific physiochemical threat posed by the molecule.

  • Dermal Protection (The Lipophilicity Threat): The Boc (tert-butyloxycarbonyl) protecting group significantly increases the molecule's lipophilicity. This allows the compound to easily bypass the skin's aqueous barriers and penetrate the stratum corneum. Once absorbed, the heavy iodine atom acts as an excellent leaving group, turning the molecule into a potent alkylating agent capable of modifying nucleophilic residues in cellular proteins. Standard latex gloves offer negligible resistance to lipophilic organic halides. Therefore, double-layered nitrile gloves are non-negotiable.

  • Ocular Protection (The Alkylation Threat): Alkyl iodides are severe ocular irritants. A splash or aerosolized exposure can cause immediate corneal damage. Standard safety glasses with side shields leave dangerous gaps; with indirect venting are required to create a total orbital seal[6].

  • Respiratory Protection (The Photolytic Threat): The C-I bond is photolabile (bond dissociation energy ~234 kJ/mol). Ambient laboratory lighting induces homolytic cleavage, generating iodine radicals that dimerize into elemental iodine ( I2​ ). I2​ is highly volatile and toxic if inhaled. Consequently, all open-vessel handling must occur within a certified chemical fume hood.

Table 2: PPE Specifications and Quantitative Thresholds

PPE CategorySpecificationQuantitative Metric / Standard
Hand Protection Nitrile Gloves (Double-layered)≥ 5 mil thickness per layer
Eye Protection Chemical Splash GogglesANSI Z87.1 certified (indirect venting)
Respiratory Chemical Fume Hood80–100 feet per minute (fpm) face velocity
Body Protection Flame-Resistant Lab CoatNFPA 2112 compliant

Section 3: Visualizing the Operational Workflow

To ensure a self-validating process, the operational workflow must be linear and irreversible. The following diagram maps the critical path from storage to disposal, emphasizing the integration of PPE and environmental controls.

Workflow Start Storage Retrieval (2-8°C, Dark) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Transfer Weighing & Transfer (Fume Hood, Amber Vials) PPE->Transfer Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Quench Quench & Decontamination (Na2S2O3 Solution) Reaction->Quench Waste Halogenated Waste Disposal Quench->Waste

Workflow for the safe handling, transfer, and disposal of light-sensitive spirocyclic alkyl iodides.

Section 4: Step-by-Step Operational Methodology

Protocol: Inert Weighing and Transfer for Cross-Coupling Reactions Objective: Transfer the reagent without inducing photolytic degradation or exposing the operator to aerosolized particulates.

  • Environmental Validation: Verify the chemical fume hood is operational, confirming a face velocity of 80–100 fpm using the digital monitor. Line the workspace with a disposable, chemical-resistant bench pad.

  • PPE Verification: Don the specified PPE: chemical splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves. Self-Validation Check: Inspect the outer gloves for micro-tears by inflating them slightly before use.

  • Vessel Shielding: Pre-weigh an amber glass vial. If amber glass is unavailable, wrap a standard borosilicate vial tightly in aluminum foil to block ambient light.

  • Thermal Equilibration: Retrieve the reagent from 2-8°C dark storage[5]. Place the sealed container in a desiccator at room temperature for 15 minutes. Causality: Opening a cold vial introduces atmospheric condensation; water degrades the reagent and complicates anhydrous cross-coupling reactions.

  • Transfer: Using a static-free, stainless-steel spatula, transfer the solid into the shielded vial. Visual Validation Check: Note the color of the reagent; a pale yellow/white solid indicates high purity, while a dark brown discoloration indicates significant I2​ generation via photodecomposition.

  • Atmospheric Purge: Purge the shielded vial with an inert gas (Argon or Nitrogen) for 30 seconds before capping to displace oxygen and moisture.

  • Immediate Decontamination: Wipe down the spatula and analytical balance with a laboratory wipe dampened with a 10% sodium thiosulfate ( Na2​S2​O3​ ) solution, followed by isopropanol.

Section 5: Spill Response and Disposal Plan

In the event of a localized spill outside the fume hood, immediate containment is required to prevent the spread of the alkylating agent and volatile iodine.

  • Containment: Cover the solid material with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use combustible materials like paper towels for the initial bulk cleanup.

  • Chemical Quenching: After sweeping the bulk solid into a designated hazardous waste container, treat the spill surface with a 10% sodium thiosulfate solution. Causality: Thiosulfate chemically reduces any free, toxic iodine ( I2​ ) into highly water-soluble, non-toxic iodide ions ( I− ), effectively neutralizing the immediate respiratory and contact hazard.

  • Disposal: All contaminated PPE, bench pads, and swept solids must be sealed in a compatible container and disposed of strictly through the facility's Halogenated Organic Waste stream, in accordance with [7].

References

  • PubChem Compound Summary for CID 126970399, Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate | Source: National Center for Biotechnology Information (PubChem) | URL:[Link]

  • Personal Protective Equipment - Overview | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Research Council (NCBI Bookshelf) | URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
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Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
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